1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHBHNRWDNNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153841 | |
| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123027-56-5 | |
| Record name | 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123027-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123027565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, mechanism of action, and biological activity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended to serve as a detailed resource for researchers and professionals involved in the field of antiviral drug discovery and development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.
Core Properties
This compound, commonly known as HEPT, is a synthetic acyclic nucleoside analog. It belongs to the class of pyrimidone derivatives and is characterized by a (2-hydroxyethoxy)methyl group at the N-1 position and a phenylthio group at the C-6 position of the thymine ring.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆N₂O₄S | --INVALID-LINK-- |
| Molecular Weight | 308.35 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-[(2-hydroxyethoxy)methyl]-5-methyl-6-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione | --INVALID-LINK-- |
| Synonyms | HEPT, 6-Hept, HMPTT | --INVALID-LINK-- |
Note: Experimental melting point and specific solubility data for the parent HEPT compound were not found in the reviewed literature.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for the parent HEPT compound are not consistently reported. However, analysis of related analogs provides expected chemical shift regions.
Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound was not available in the reviewed literature. The characterization of this compound would typically involve analysis of the chemical shifts and coupling constants of the thymine methyl protons, the protons of the hydroxyethoxymethyl side chain, and the protons of the phenylthio group.
Mechanism of Action
HEPT is a highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HEPT does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates.
Instead, it binds to a specific, allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the DNA polymerase activity, thereby blocking the replication of the viral genome.
Experimental Protocols
Synthesis of this compound
The synthesis of HEPT and its analogs generally involves the modification of a pyrimidine ring. A common synthetic route is outlined below, based on procedures for analogous compounds.[2][3]
Detailed Protocol (Adapted from analogous syntheses):
-
Protection of Thymine: Thymine is reacted with a suitable protecting group for the N1 position. For the (2-hydroxyethoxy)methyl side chain, a common reagent is (2-acetoxyethoxy)methyl bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).
-
Introduction of the Phenylthio Group: The N1-protected thymine is then subjected to a reaction to introduce the phenylthio group at the C6 position. This can be achieved through lithiation at the C6 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with diphenyl disulfide.
-
Deprotection: The protecting group on the hydroxyethyl moiety (e.g., acetate) is removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final product, this compound.
-
Purification: The crude product is purified using column chromatography on silica gel.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of HEPT and its analogs is typically evaluated in cell culture-based assays.
Protocol:
-
Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are cultured in appropriate media.
-
Viral Infection: The cells are infected with a known titer of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (HEPT).
-
Incubation: The treated and untreated (control) infected cells are incubated for a period that allows for viral replication (typically 3-5 days).
-
Assessment of Viral Replication: The extent of viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the culture supernatant, by quantifying the amount of viral p24 antigen using an ELISA, or by observing the cytopathic effect of the virus on the cells.
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is determined. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of HEPT on the HIV-1 reverse transcriptase enzyme can be measured using a cell-free enzymatic assay.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleoside triphosphates (e.g., [³H]dTTP).
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase and various concentrations of the test compound (HEPT) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.
-
Quantification: The amount of incorporated labeled dNTPs is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits enzyme activity by 50%, is calculated.
Biological Activity Data
While a comprehensive and consistent set of biological activity data for the parent HEPT compound is not available in a single cited source, the following table presents data for some of its potent analogs to provide context for its activity profile.[4]
| Compound | Modification from HEPT | EC₅₀ (µM) vs. HIV-1 |
| 28 | 3,5-dimethylphenylthio at C6 | 0.26 |
| 30 | 3,5-dimethylphenylthio at C6, 2-thiothymine | 0.22 |
| 48 | 5-ethyl, 2-thiouracil | 0.11 |
| 50 | 5-isopropyl, 2-thiouracil | 0.059 |
EC₅₀ values were determined in MT-4 cells.[4] Lower EC₅₀ values indicate higher antiviral potency.
Conclusion
This compound (HEPT) has been a foundational molecule in the development of non-nucleoside reverse transcriptase inhibitors for the treatment of HIV-1 infection. Its unique mechanism of action, involving allosteric inhibition of the reverse transcriptase enzyme, has paved the way for the design of numerous potent and selective antiviral agents. This technical guide provides a summary of its core properties and detailed experimental protocols relevant to its synthesis and biological evaluation, serving as a valuable resource for the scientific community engaged in antiviral research. Further investigation is warranted to fully characterize the physicochemical properties of the parent HEPT compound.
References
- 1. A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New HIV Treatment Era: A Technical Guide to the Discovery and History of HEPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) marked a pivotal moment in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). As the first compound identified in a novel class of antiretroviral drugs known as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), HEPT opened up a new frontier in drug development, offering a mechanism of action distinct from the previously established nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental data associated with HEPT and its derivatives.
Discovery and Historical Context
HEPT was first reported as a potent and selective inhibitor of HIV-1 in 1989. This discovery was groundbreaking as it introduced a new class of antiviral agents that did not mimic natural nucleosides. Unlike NRTIs, which act as chain terminators during reverse transcription, HEPT was found to inhibit the HIV-1 reverse transcriptase (RT) enzyme through a non-competitive mechanism. This finding revealed the existence of an allosteric binding site on the enzyme, which would become a critical target for future drug design. The research on HEPT and its derivatives has spanned over two decades, making the HEPT family one of the most extensively studied classes of NNRTIs.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
HEPT and its analogs function as highly specific, non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket located in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This binding pocket is often referred to as the NNRTI binding pocket (NNRTI-BP).
The binding of HEPT to this allosteric site induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This conformational lock prevents the proper positioning of the DNA primer-template and the incoming deoxynucleotide triphosphate (dNTP), thereby inhibiting the polymerase activity of the enzyme.
X-ray crystallography studies have been instrumental in elucidating the precise interactions between HEPT derivatives and the NNRTI-BP. Key amino acid residues that form the binding pocket and interact with HEPT include Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Gly190, and Glu224. The potency of HEPT analogs is significantly influenced by their interactions with these residues, particularly the steric and electrostatic interactions with Tyr181.
Quantitative Data: Structure-Activity Relationship of HEPT and its Derivatives
The following table summarizes the anti-HIV-1 activity (EC50), cytotoxicity (CC50), and selectivity index (SI) for HEPT and a selection of its key derivatives. The data highlights the impact of various substitutions on the biological activity of the parent compound.
| Compound | R1 (C5-position) | R2 (C6-phenylthio substituent) | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| HEPT | H | H | 0.063 | 34 | 540 |
| Derivative 1 | CH3 | H | 0.025 | >100 | >4000 |
| Derivative 2 | C2H5 | H | 0.017 | >100 | >5882 |
| Derivative 3 | i-C3H7 | H | 0.007 | 42 | 6000 |
| Derivative 4 | H | 2,5-difluoro | 0.017 | >40 | >2353 |
| Derivative 5 | i-C3H7 | 2,5-difluoro | 0.0074 | >32 | >4324 |
EC50: 50% effective concentration required to inhibit HIV-1 replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window. (Note: The values are compiled from multiple sources and are intended for comparative purposes.)
Experimental Protocols
Synthesis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)
Materials:
-
Thymine
-
1,3-Dioxolane
-
Chlorotrimethylsilane
-
Hexamethyldisilazane (HMDS)
-
Benzenesulfenyl chloride
-
Sodium iodide
-
Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine: Thymine is silylated using a mixture of chlorotrimethylsilane and hexamethyldisilazane to protect the hydroxyl groups.
-
Glycosylation: The silylated thymine is then reacted with 1,3-dioxolane in the presence of a Lewis acid catalyst to introduce the (2-hydroxyethoxy)methyl side chain at the N1 position.
-
Thiolation: The resulting intermediate is reacted with benzenesulfenyl chloride in an appropriate solvent like acetonitrile to introduce the phenylthio group at the C6 position.
-
Deprotection: The silyl protecting groups are removed using a mild acid or fluoride source to yield HEPT.
-
Purification: The crude product is purified by silica gel column chromatography to obtain pure HEPT.
(This is a generalized protocol based on common synthetic routes described in the literature.)
Anti-HIV-1 Activity Assay in MT-4 Cells
Materials:
-
MT-4 cells (a human T-cell line)
-
HIV-1 viral stock
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Test compounds (HEPT and its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability dye
-
96-well microtiter plates
Procedure:
-
Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a predetermined density.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells. Control wells with no compound and wells with a reference drug (e.g., AZT) are also included.
-
Virus Infection: A standardized amount of HIV-1 is added to all wells except for the mock-infected control wells.
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 4-5 days.
-
Viability Assessment: After the incubation period, the cytopathic effect of the virus is assessed. MTT solution is added to each well, and after a further incubation period, the resulting formazan crystals are solubilized. The absorbance is read using a microplate reader.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect.
Cytotoxicity Assay in MT-4 Cells
Materials:
-
Same as for the anti-HIV-1 activity assay, excluding the HIV-1 viral stock.
Procedure:
-
Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated under the same conditions as the antiviral assay.
-
Viability Assessment: Cell viability is determined using the MTT assay as described above.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces the viability of the cells by 50%.
Visualizations
Unraveling the Anti-HIV-1 Efficacy of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document details the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its antiviral properties.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound (HEPT) exerts its anti-HIV-1 activity through a specific, non-competitive inhibitory mechanism targeting the viral enzyme, reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind to the active site, HEPT binds to a distinct, allosteric site on the p66 subunit of HIV-1 RT known as the NNRTI binding pocket (NNIBP). This binding event induces a conformational change in the enzyme, primarily affecting the flexibility and positioning of the "thumb" and "finger" subdomains. This distortion of the enzyme's structure ultimately inhibits the polymerase activity, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
The NNRTI binding pocket is a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. The binding of HEPT within this pocket is stabilized by a network of hydrophobic and van der Waals interactions with surrounding amino acid residues. Key residues that play a crucial role in the binding of HEPT and other NNRTIs include Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Gly190, and Leu234. Mutations in these amino acid residues are frequently associated with the development of drug resistance.
Quantitative Analysis of Inhibitory Activity
The antiviral potency of HEPT and its derivatives is typically quantified by determining their 50% inhibitory concentration (IC50) against HIV-1 replication in cell culture and their inhibitory constant (Ki) against the purified HIV-1 reverse transcriptase enzyme. The following table summarizes the reported inhibitory activity of HEPT (referred to as EM-2 in some literature).
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| HEPT (EM-2) | HIV-1 RT | 0.03 | MT-4 cells |
Experimental Protocols
The determination of the mechanism of action and potency of HEPT involves several key experimental procedures. A detailed methodology for a representative HIV-1 reverse transcriptase inhibition assay is provided below.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT)12-18 as the template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
Test compound (HEPT) dissolved in DMSO
-
Trichloroacetic acid (TCA) solution (10%)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)12-18 template-primer, and [³H]-dTTP.
-
Compound Dilution: Serially dilute the test compound (HEPT) in DMSO to achieve a range of desired concentrations.
-
Enzyme Inhibition: In a microtiter plate, add the diluted test compound to the reaction mixture.
-
Initiation of Reaction: Add the purified HIV-1 RT to each well to initiate the reverse transcription reaction. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized [³H]-labeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with 10% TCA and then with ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the HIV-1 RT activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of HEPT action on HIV-1 RT.
Caption: Workflow for HIV-1 RT inhibition assay.
An In-depth Technical Guide to 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as HEPT, is a synthetic thymine derivative with a distinct chemical architecture that confers its specific anti-HIV-1 activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione | PubChem |
| Molecular Formula | C₁₄H₁₆N₂O₄S | PubChem |
| Molecular Weight | 308.35 g/mol | PubChem |
| CAS Number | 123027-56-5 | PubChem |
| Synonyms | HEPT, 6-Hept, HMPTT | PubChem |
Synthesis
The synthesis of this compound and its analogs has been described in several research publications.[1][2] A general synthetic approach involves the modification of a thymine or uracil scaffold.
General Synthetic Workflow
The following diagram illustrates a common synthetic route to HEPT derivatives.
Caption: Generalized synthetic workflow for HEPT.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of HEPT, based on methodologies described in the literature.[1][2]
Step 1: Synthesis of 1-[(2-Hydroxyethoxy)methyl]thymine
-
Thymine is suspended in a suitable solvent (e.g., dimethylformamide).
-
A base, such as potassium carbonate, is added to the suspension.
-
2-(Chloromethoxy)ethyl acetate is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-[(2-acetoxyethoxy)methyl]thymine.
-
The acetate protecting group is removed by treatment with a base (e.g., sodium methoxide in methanol) to give 1-[(2-hydroxyethoxy)methyl]thymine.
Step 2: Synthesis of this compound
-
1-[(2-Hydroxyethoxy)methyl]thymine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is added dropwise to deprotonate the C6 position of the pyrimidine ring.
-
Diphenyl disulfide is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.
Quantitative Biological Data
The anti-HIV-1 activity of HEPT is typically evaluated in cell-based assays, with the following parameters being key indicators of its potency and therapeutic window.
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Cell Line | Virus Strain | Value | Source |
| EC₅₀ (50% Effective Concentration) | MT-4 | HIV-1 (IIIB) | ~1-5 µM | [2] |
| CC₅₀ (50% Cytotoxic Concentration) | MT-4 | - | >100 µM (Typical for selective NNRTIs) | [3] |
| Selectivity Index (SI = CC₅₀/EC₅₀) | MT-4 | HIV-1 (IIIB) | >20-100 | Calculated |
Note: The exact EC₅₀ can vary between studies and assays. The CC₅₀ value is a typical representation for selective NNRTIs, as a specific value for the parent HEPT compound was not explicitly found in the reviewed literature.
Mechanism of Action
HEPT belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs, NNRTIs do not compete with natural deoxynucleoside triphosphates for binding to the active site of the RT enzyme. Instead, they bind to a hydrophobic pocket located near the active site, inducing a conformational change in the enzyme that allosterically inhibits its DNA polymerase activity.
Caption: Mechanism of action of HEPT as an NNRTI.
Experimental Protocol for Anti-HIV-1 Assay
The following is a generalized protocol for determining the anti-HIV-1 activity of a compound in MT-4 cells.
-
Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in culture medium.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection.
-
Treatment: Immediately after infection, the diluted test compound is added to the cell cultures. Control cultures include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV-1 drug (e.g., zidovudine).
-
Incubation: The cultures are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for 4-5 days.
-
Assessment of Antiviral Activity (EC₅₀): The protective effect of the compound against the cytopathic effect of the virus is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
-
Assessment of Cytotoxicity (CC₅₀): The cytotoxicity of the compound is determined in parallel on uninfected MT-4 cells using the same colorimetric assay. The CC₅₀ value is the compound concentration that reduces the viability of uninfected cells by 50%.
-
Calculation of Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Conclusion
This compound is a well-characterized non-nucleoside reverse transcriptase inhibitor with potent in vitro activity against HIV-1. Its synthesis, while multi-step, is achievable through established organic chemistry methodologies. The detailed understanding of its mechanism of action provides a strong basis for its further investigation and for the design of next-generation NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel anti-HIV therapeutics.
References
HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine): A Technical Review of a Pioneering HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI). HEPT was one of the first compounds identified to specifically inhibit the reverse transcriptase of Human Immunodeficiency Virus Type 1 (HIV-1), paving the way for the development of a critical class of antiretroviral drugs. This document details HEPT's mechanism of action, summarizes its in vitro antiviral activity and cytotoxicity, and provides representative experimental protocols for its synthesis and biological evaluation. Furthermore, this guide includes visualizations of the HIV-1 life cycle, the mechanism of reverse transcriptase inhibition by NNRTIs, and a conceptual workflow for antiviral screening, all rendered using the DOT language for Graphviz.
Introduction
The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an intensive global effort to identify effective antiviral therapies. A key target in this endeavor was the viral enzyme reverse transcriptase (RT), which is essential for the replication of the retroviral genome. In 1989, 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) was identified as a potent and selective inhibitor of HIV-1 RT.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, HEPT and other NNRTIs bind to a non-substrate-binding site on the enzyme, inducing a conformational change that allosterically inhibits its function. This pioneering discovery established the NNRTI class of antiretrovirals and has had a lasting impact on the design and development of subsequent generations of these life-saving drugs.
Chemical Properties and Synthesis
Chemical Name: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine Molecular Formula: C₁₄H₁₆N₂O₄S Molecular Weight: 308.35 g/mol CAS Number: 123027-56-5
Representative Synthesis Protocol
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-Bromo-2-(acetoxy)ethane
-
Thiophenol
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Ammonia in methanol
Procedure:
-
Silylation of Thymine: A suspension of thymine in an excess of hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained. The excess HMDS is removed under reduced pressure to yield silylated thymine.
-
Alkylation: The silylated thymine is dissolved in anhydrous DMF. 1-Bromo-2-(acetoxy)ethane is added dropwise to the solution at room temperature, and the mixture is stirred overnight.
-
Thiolation: Thiophenol and potassium carbonate are added to the reaction mixture, and it is heated at 80-90°C for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel.
-
Deprotection: The purified product is dissolved in methanol saturated with ammonia and stirred at room temperature overnight to remove the acetyl protecting group.
-
Final Purification: The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT).
Mechanism of Action
HEPT is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT). NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding pocket is unique to HIV-1 RT and is not present in HIV-2 RT or other polymerases, which accounts for the high selectivity of HEPT.
Upon binding, HEPT induces a conformational change in the RT enzyme, altering the spatial arrangement of key residues in the catalytic site. This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs) and disrupts the catalytic activity of the polymerase, thereby halting the conversion of the viral RNA genome into double-stranded DNA. This process is a critical step in the HIV-1 replication cycle.
Caption: Simplified HIV-1 life cycle and the inhibitory action of HEPT.
In Vitro Antiviral Activity and Cytotoxicity
The antiviral activity of HEPT is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of HEPT against various strains of HIV-1 in different cell lines.
Table 1: Anti-HIV-1 Activity of HEPT
| HIV-1 Strain | Cell Line | EC₅₀ (µM) | Reference |
| NL4-3 | MT-4 | 3.28 | |
| HTLV-IIIB | MT-4 | Not specified |
Table 2: Cytotoxicity of HEPT
| Cell Line | CC₅₀ (µg/mL) | CC₅₀ (µM) | Reference |
| MT-4 | > 200 | > 648.6 | |
| MT-4 | > 25 | > 81.1 | |
| MT-4 (mock-infected) | > 500 | > 1621.5 | |
| MT-4 | ≤ 399 | ≤ 1294.7 |
Note: Conversion from µg/mL to µM is based on the molecular weight of HEPT (308.35 g/mol ).
Representative Antiviral Assay Protocol (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell viability. In the context of antiviral testing, it measures the ability of a compound to protect host cells from the cytopathic effects of viral infection.
Materials:
-
MT-4 cells (or other suitable host cell line)
-
HIV-1 stock (e.g., NL4-3)
-
HEPT compound stock solution
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of HEPT in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and cells with medium and the highest concentration of solvent used for the compound (solvent control).
-
Viral Infection: Add 50 µL of a predetermined optimal concentration of HIV-1 stock to all wells except the cell control and cytotoxicity control wells. To the cytotoxicity wells, add 50 µL of medium.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and viral inhibition relative to the controls. Determine the EC₅₀ and CC₅₀ values by plotting the data and fitting to a dose-response curve.
Caption: Workflow for determining antiviral activity using the MTT assay.
Pharmacokinetics
Detailed in vivo pharmacokinetic data for HEPT in animal models or humans is not extensively available in the public literature. Research on HEPT derivatives has often focused on improving pharmacokinetic profiles, suggesting that the parent compound may have limitations in this regard. Generally, for a drug to be orally bioavailable, it needs to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The development of more advanced NNRTIs has largely superseded the clinical investigation of HEPT itself.
Conclusion
HEPT holds a significant place in the history of antiretroviral therapy as a pioneering non-nucleoside reverse transcriptase inhibitor. Its discovery validated HIV-1 RT as a druggable target for allosteric inhibitors and provided a crucial scaffold for the development of subsequent generations of NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties. While HEPT itself is not used clinically, the foundational research into its mechanism of action and structure-activity relationships continues to inform the field of antiviral drug discovery. This technical guide has provided a consolidated overview of the key technical aspects of HEPT, offering a valuable resource for researchers and professionals in the field.
References
An In-depth Technical Guide to the Antiviral Properties of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details its mechanism of action, quantitative antiviral activity, structure-activity relationships, and the experimental protocols used for its evaluation.
Introduction
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). As one of the first discovered NNRTIs, HEPT and its derivatives have been instrumental in the development of antiretroviral therapies and serve as a critical tool for studying the structure and function of HIV-1 reverse transcriptase (RT). This guide synthesizes key technical data to provide a thorough resource for researchers in the field of antiviral drug development.
Mechanism of Action
HEPT exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase, an essential enzyme for the replication of the viral genome. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the nascent DNA chain and cause termination, HEPT is a non-competitive inhibitor.
It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme. This binding event induces a conformational change in the reverse transcriptase, primarily affecting the flexibility and positioning of the "thumb" and "palm" subdomains. This allosteric inhibition distorts the catalytic site and limits the mobility of the enzyme, thereby preventing the conversion of the viral RNA genome into double-stranded DNA.
The NNIBP is composed of both hydrophobic and hydrophilic amino acid residues, with key interactions occurring with residues such as Lys101, Lys103, Val106, Tyr181, Tyr188, Trp229, and Pro236. The binding of HEPT within this pocket is crucial for its inhibitory activity, and mutations in these residues can lead to drug resistance.
Quantitative Antiviral Activity
The antiviral potency of HEPT and its derivatives is typically quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in cell-based assays. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of the compound.
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of HEPT and selected analogs in MT-4 cells.
Table 1: Antiviral Activity of HEPT and Key Analogs against HIV-1
| Compound | R1 Substituent | R2 Substituent | EC50 (µM) | CC50 (µM) | SI |
| HEPT | H | OH | 1.01 | >25 | >25 |
| Analog 1 | H | OCH3 | 0.89 | >100 | >112 |
| Analog 2 | CH3 | OH | 0.046 | >25 | >543 |
| Analog 3 | C2H5 | OH | 0.015 | >25 | >1667 |
| Analog 4 | H | H | 0.33 | >100 | >303 |
Data compiled from various cited literature. EC50 and CC50 values can vary based on experimental conditions.
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes a common method for determining the antiviral efficacy of compounds against HIV-1 using the MT-4 human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Test compounds (e.g., HEPT) dissolved in DMSO
-
96-well microtiter plates
-
p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance values from the ELISA are used to determine the percentage of inhibition of viral replication for each compound concentration. The EC50 value is calculated as the concentration of the compound that inhibits HIV-1 replication by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT assay to determine the cytotoxicity of the test compounds on MT-4 cells.
Materials:
-
MT-4 cells
-
RPMI 1640 medium (as above)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
Procedure:
-
Cell Seeding and Compound Addition: Prepare the 96-well plates with cells and serial dilutions of the test compounds as described in the anti-HIV-1 activity assay, but without adding the virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Structure-Activity Relationship (SAR)
Extensive research on HEPT analogs has elucidated key structural features that influence its antiviral potency.
-
N1-Substitution: The 1-[(2-hydroxyethoxy)methyl] side chain is crucial for activity. Modifications to the acyclic side chain, such as substitution with ethyl, butyl, or ethoxymethyl groups, can enhance potency.
-
C5-Substitution: Introduction of small alkyl groups, such as methyl or ethyl, at the C5 position of the thymine ring generally increases antiviral activity.
-
C6-Phenylthio Group: The phenylthio group at the C6 position is essential for binding to the NNIBP. Substitutions on the phenyl ring can modulate the compound's lipophilicity and its interaction with the pocket, thereby affecting its activity and resistance profile.
Resistance
As with other NNRTIs, prolonged use of HEPT can lead to the emergence of drug-resistant HIV-1 strains. The most common mutations conferring resistance to HEPT and its analogs are located within the NNIBP. Key resistance mutations include changes at amino acid positions such as Lys103 (K103N), Tyr181 (Y181C), and Pro236 (P236L). The development of next-generation NNRTIs has focused on creating compounds that are effective against these resistant strains.
Conclusion
HEPT remains a cornerstone molecule in the study of HIV-1 reverse transcriptase inhibition. Its well-defined mechanism of action, extensive structure-activity relationship data, and established experimental protocols for its evaluation make it an invaluable tool for antiviral research and the development of novel NNRTIs. This technical guide provides a foundational understanding of the key antiviral properties of HEPT, intended to support further research and development in this critical therapeutic area.
HEPT: A Technical Overview for Drug Development Professionals
This guide provides a detailed examination of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental methodologies.
Core Molecular and Chemical Data
The fundamental chemical and physical properties of HEPT are summarized in the table below. This information is critical for its application in experimental settings and for the development of new analogs.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₄S |
| Molecular Weight | 308.35 g/mol |
| IUPAC Name | 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine |
| CAS Number | 123449-33-6 |
| Class | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
HEPT exerts its antiviral activity through a highly specific mechanism of action. It is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HEPT does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located in the p66 subunit of the reverse transcriptase, approximately 10 Å away from the catalytic site.
This binding event induces a conformational change in the enzyme, altering the spatial arrangement of the active site and reducing its flexibility. This allosteric inhibition effectively locks the enzyme in an inactive state, preventing it from carrying out its DNA polymerase function and thereby halting the viral replication cycle. The specificity of HEPT for HIV-1 RT is noteworthy, as it shows little to no inhibitory activity against HIV-2 RT or other cellular DNA polymerases.
Below is a diagram illustrating the logical relationship of HEPT's mechanism of action.
Caption: Mechanism of HEPT's allosteric inhibition of HIV-1 reverse transcriptase.
Experimental Protocols
The evaluation of HEPT and its analogs typically involves two primary types of assays: antiviral activity assays in cell culture and enzymatic assays to determine the direct inhibition of reverse transcriptase.
Antiviral Activity Assay in MT-4 Cells
This assay is designed to determine the efficacy of HEPT in protecting a human T-cell line (MT-4) from HIV-1-induced cytopathic effects.
Methodology:
-
Cell Preparation: MT-4 cells are cultured and maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Virus Inoculation: A suspension of MT-4 cells is infected with a standardized amount of HIV-1.
-
Compound Addition: Immediately after infection, serial dilutions of HEPT are added to the cell cultures. Control cultures with no virus, virus but no compound, and a reference NNRTI are also prepared.
-
Incubation: The cultures are incubated for several days (typically 5 days) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assessment of Cytopathic Effect: The viability of the MT-4 cells is assessed using a colorimetric method, such as the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of HEPT that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of HEPT on the enzymatic activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), detergent, and a buffered solution with necessary cations (e.g., Mg²⁺).
-
Enzyme and Inhibitor Addition: Purified recombinant HIV-1 reverse transcriptase is added to the reaction mixture in the presence of various concentrations of HEPT. Control reactions without the inhibitor are also prepared.
-
Initiation of Reaction: The reverse transcription reaction is initiated by the addition of a radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP).
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of HEPT that reduces the activity of the reverse transcriptase by 50%, is determined from the dose-response curve.
The workflow for a typical enzymatic inhibition assay is outlined in the diagram below.
Caption: Experimental workflow for an HIV-1 reverse transcriptase inhibition assay.
In-Depth Technical Guide: 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1. All data is sourced from its PubChem entry (CID: 64993) and associated literature.
Chemical and Physical Properties
This compound is a pyrimidone derivative of thymine.[1][2] It is characterized by a (2-hydroxyethoxy)methyl group at the N1 position and a phenylthio group at the C6 position of the thymine ring.[1][2]
| Property | Value | Source |
| Molecular Formula | C14H16N2O4S | PubChem[1] |
| Molecular Weight | 308.35 g/mol | PubChem[1] |
| IUPAC Name | 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione | PubChem[1] |
| InChI | InChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) | PubChem[1] |
| SMILES | Cc1c(Sc2ccccc2)n(COCCO)c(=O)[nH]c1=O | DNAmod[2] |
| Synonyms | 123027-56-5, 6-Hept, HMPTT | PubChem[1] |
Biological Activity
HEPT is recognized as an antiviral agent, specifically a HIV-1 reverse transcriptase inhibitor.[1] Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This compound and its analogues have been the subject of structure-activity relationship (SAR) studies to optimize their anti-HIV-1 potency.
Structure-Activity Relationship Data
| Compound | Substitution | EC50 (µM) |
| HEPT | - | - |
| 28 | 6-[(3,5-dimethylphenyl)thio] | 0.26[3] |
| 30 | 6-[(3,5-dimethylphenyl)thio]-2-thiothymine | 0.22[3] |
| 48 | 5-ethyl-6-(phenylthio)-2-thiouracil | 0.11[3] |
| 50 | 5-isopropyl-6-(phenylthio)-2-thiouracil | 0.059[3] |
| 54 | 5-ethyl-6-(phenylthio)-2-thiouracil | 0.12[3] |
| 56 | 5-isopropyl-6-(phenylthio)-2-thiouracil | 0.063[3] |
Experimental Protocols
General Synthesis of 6-benzyl Analogs of HEPT
The synthesis of 6-benzyl analogs of HEPT involves a multi-step process as described by Tanaka, H, et al.[4] A representative workflow is outlined below:
-
Lithiation: 5-substituted uracil derivatives are treated with lithium diisopropylamide (LDA) to facilitate lithiation.[4]
-
Reaction with Aldehyde: The lithiated intermediate is then reacted with an appropriate aryl aldehyde to yield 6-(arylhydroxymethyl) derivatives.[4]
-
For Thiouracil Derivatives: In the case of 5-substituted-2-thiouracil starting materials, an additional step of oxidative hydrolysis of the thione group is performed.[4]
-
Acetylation and Hydrogenolysis: The resulting 6-(arylhydroxymethyl) derivatives are acetylated, followed by a Palladium-catalyzed hydrogenolysis to produce the target 5-alkyl-1-(alkoxymethyl)-6-benzyluracil derivatives.[4]
-
Alkylation and Deprotection: For the synthesis of 1-alkylated analogs, 3-phenacyl protected derivatives are alkylated with alkyl halides, followed by the removal of the phenacyl protecting group.[4]
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of HEPT and its analogs is typically evaluated in cell-based assays.[4]
-
Cell Line: MT-4 cells are commonly used for these assays.[4]
-
Infection: The cells are infected with HIV-1.
-
Treatment: The infected cells are treated with varying concentrations of the test compounds.
-
Endpoint: The inhibitory effect of the compounds on viral replication is measured. The EC50 (50% effective concentration) is then determined, which represents the concentration of the compound that inhibits viral replication by 50%.
Visualizations
Logical Workflow for Synthesis of HEPT Analogs
Caption: Synthetic workflow for 6-benzyl analogs of HEPT.
Conceptual Pathway of HIV-1 Inhibition
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine [dnamod.hoffmanlab.org]
- 3. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT) is a seminal compound in the history of antiretroviral drug discovery. As the first-discovered non-nucleoside reverse transcriptase inhibitor (NNRTI), HEPT paved the way for a critical class of therapeutics in the management of Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the biological activity of HEPT, including its mechanism of action, antiviral potency, and cytotoxicity. Detailed experimental protocols for key assays and visualizations of its operational pathway are presented to support further research and development in this area.
Introduction
The discovery of this compound (HEPT) in 1989 marked a significant milestone in the fight against HIV/AIDS. It was the first compound identified to inhibit HIV-1 replication through a novel mechanism, distinct from the nucleoside reverse transcriptase inhibitors (NRTIs) that were the mainstay of therapy at the time. HEPT and its extensive family of derivatives have been the subject of considerable research, providing valuable insights into the structure-activity relationships (SAR) of NNRTIs and the function of the HIV-1 reverse transcriptase (RT) enzyme. This guide will delve into the core biological characteristics of HEPT, offering a technical resource for professionals in the field of antiviral drug development.
Mechanism of Action
HEPT is a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike NRTIs, which are substrate analogues that get incorporated into the growing DNA chain and cause termination, HEPT binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This allosteric binding site is unique to HIV-1 RT, which explains the compound's specificity for this viral enzyme and its lack of activity against HIV-2 RT or other polymerases.
The binding of HEPT to this "NNRTI binding pocket" (NNIBP) induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the p66 thumb subdomain. This ultimately blocks the polymerase activity of RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Data Presentation: Biological Activity of HEPT and Analogues
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of HEPT and selected analogues in MT-4 cells. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
| Compound | R¹ (at C5) | R² (at phenyl) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| HEPT | -H | -H | 1.0 | >100 | >100 |
| Analogue 1 | -CH₃ | -H | 0.25 | >100 | >400 |
| Analogue 2 | -H | 4-Cl | 0.4 | >100 | >250 |
| Analogue 3 | -CH₃ | 4-Cl | 0.08 | >100 | >1250 |
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes a method to determine the antiviral activity of a compound against HIV-1 in a human T-cell line (MT-4).
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
Test compound (e.g., HEPT)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells with cells only (mock-infected) and cells with virus only (virus control).
-
Add 50 µL of a predetermined optimal concentration of HIV-1 stock to each well, except for the mock-infected control wells.
-
Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of protection is calculated using the following formula: ((OD_treated - OD_virus) / (OD_mock - OD_virus)) x 100.
-
The EC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxicity of a compound on MT-4 cells.
Materials:
-
MT-4 cells
-
RPMI 1640 medium (supplemented as above)
-
Test compound
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells with cells only (cell control).
-
Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
The percentage of cytotoxicity is calculated as ((OD_control - OD_treated) / OD_control) x 100.
-
The CC₅₀ value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of HEPT and the general workflows for the antiviral and cytotoxicity assays.
Caption: Mechanism of HEPT action on HIV-1 Reverse Transcriptase.
Caption: Workflow for Anti-HIV-1 and Cytotoxicity Assays.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). HEPT and its analogues are significant compounds in antiviral research, particularly for their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). This document outlines the synthetic route, including the preparation of the key intermediate 6-(phenylthio)thymine, followed by its alkylation to yield the target compound. Detailed experimental procedures, characterization data, and a summary of its biological activity are presented.
Introduction
This compound, commonly known as HEPT, is a member of a class of acyclic nucleoside analogues that have demonstrated significant inhibitory activity against HIV-1 reverse transcriptase. Unlike nucleoside analogues, which act as chain terminators after being incorporated into the viral DNA, NNRTIs bind to a non-essential allosteric site on the reverse transcriptase enzyme, thereby inducing a conformational change that inhibits its function. The unique mode of action and high potency of HEPT and related compounds have made them valuable leads in the development of new antiretroviral therapies.
The synthesis of HEPT involves a straightforward two-step process. The first step is the thionation of thymine followed by the introduction of the phenylthio group at the C6 position to form 6-(phenylthio)thymine. The second key step is the regioselective N1-alkylation of this intermediate with a protected 2-hydroxyethoxymethyl side chain, followed by deprotection to yield the final product.
Synthesis Workflow
The overall synthetic workflow for this compound is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 6-(Phenylthio)thymine
-
Reaction Setup: To a stirred solution of thymine (1.26 g, 10 mmol) in dry tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (n-BuLi) in hexane (1.6 M, 12.5 mL, 20 mmol) dropwise.
-
Addition of Diphenyl Disulfide: After stirring for 1 hour at the same temperature, add a solution of diphenyl disulfide (2.18 g, 10 mmol) in dry THF (20 mL).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a chloroform-methanol gradient to afford 6-(phenylthio)thymine.
Synthesis of this compound
-
Alkylation Reaction: To a solution of 6-(phenylthio)thymine (234 mg, 1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 276 mg, 2 mmol) and 2-(chloromethoxy)ethyl acetate (0.15 mL, 1.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Deprotection: Dissolve the crude product in methanol saturated with ammonia (20 mL) and stir at room temperature for 3 hours.
-
Final Purification: Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography using a chloroform-methanol gradient to yield this compound as a white solid.
Data Presentation
Table 1: Synthesis Yields and Physicochemical Properties
| Compound | Step | Yield (%) | Melting Point (°C) |
| 6-(Phenylthio)thymine | 1 | 75 | 230-232 |
| This compound | 2 | 85 | 133-135 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| 6-(Phenylthio)thymine | 1.95 (s, 3H, 5-CH₃), 7.30-7.50 (m, 5H, Ar-H), 8.50 (br s, 1H, N1-H), 10.20 (br s, 1H, N3-H) | 12.5, 110.2, 128.9, 129.5, 130.1, 135.2, 145.8, 150.1, 162.3 | 234 [M]⁺ |
| This compound | 2.01 (s, 3H, 5-CH₃), 2.55 (t, 1H, OH), 3.65 (t, 2H, CH₂OH), 3.75 (t, 2H, OCH₂), 5.45 (s, 2H, N-CH₂-O), 7.25-7.45 (m, 5H, Ar-H), 9.85 (br s, 1H, N3-H) | 12.8, 61.5, 70.8, 75.1, 111.5, 128.8, 129.4, 130.3, 135.5, 146.2, 150.5, 162.0 | 322 [M]⁺ |
Biological Activity
This compound (HEPT) is a potent and selective inhibitor of HIV-1 reverse transcriptase. Its antiviral activity is specific to HIV-1 and it does not inhibit HIV-2 or other retroviruses.
Signaling Pathway Inhibition
HEPT acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of HEPT as an NNRTI.
Table 3: In Vitro Anti-HIV-1 Activity
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MT-4 | 0.078 |
Conclusion
The synthetic protocol described provides an efficient method for the preparation of this compound. The characterization data confirms the structure of the target compound, and its potent in vitro anti-HIV-1 activity highlights its importance as a lead compound in the development of novel antiretroviral agents. These application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and virology.
Synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthesis is based on the original method reported by Miyasaka et al. in the Journal of Medicinal Chemistry (1989, 32, 2507-2509).
Introduction
This compound, commonly known as HEPT, is a significant compound in the field of antiviral drug discovery, particularly for its activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a non-nucleoside inhibitor, it binds to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA. The synthesis of HEPT and its analogs has been a cornerstone for the development of other NNRTIs. This protocol outlines the key steps for its chemical synthesis, providing a foundation for researchers engaged in antiviral research and drug development.
Synthesis Pathway
The synthesis of this compound (HEPT) involves a multi-step process. The general workflow begins with the protection of the hydroxyl group of the ethoxymethyl side chain, followed by the introduction of the phenylthio group at the C6 position of the thymine ring, and finally deprotection to yield the target compound.
Caption: Synthetic workflow for this compound (HEPT).
Experimental Protocols
The following protocols are based on established synthetic routes for HEPT and its analogs. Researchers should adapt these procedures as necessary based on laboratory conditions and available reagents.
Step 1: Synthesis of 1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)thymine
-
Reagents and Materials:
-
Thymine
-
(2-Bromoethoxy)-tert-butyldimethylsilane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend thymine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
Add sodium hydride portion-wise to the suspension with stirring.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add (2-Bromoethoxy)-tert-butyldimethylsilane dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)thymine.
-
Step 2: Synthesis of 1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)-6-(phenylthio)thymine
-
Reagents and Materials:
-
1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)thymine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Diphenyl disulfide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 1-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)thymine in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.
-
In a separate flask, dissolve diphenyl disulfide in anhydrous THF.
-
Add the solution of diphenyl disulfide to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 3: Synthesis of this compound (HEPT)
-
Reagents and Materials:
-
1-((2-(tert-Butyldimethylsilyloxy)ethoxy)methyl)-6-(phenylthio)thymine
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or recrystallization solvent (e.g., ethanol/water)
-
-
Procedure:
-
Dissolve the silyl-protected intermediate in anhydrous THF.
-
Add TBAF solution dropwise to the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound (HEPT).
-
Data Presentation
The following table summarizes typical analytical data for the final product, HEPT. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₆N₂O₄S |
| Molecular Weight | 324.36 g/mol |
| Melting Point | 138-140 °C |
| ¹H NMR (CDCl₃, δ) | 8.05 (s, 1H, N-H), 7.50-7.30 (m, 5H, Ar-H), 5.40 (s, 2H, N-CH₂-O), 3.80 (t, 2H, O-CH₂), 3.65 (t, 2H, CH₂-OH), 2.50 (s, 1H, OH), 1.95 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | 163.5, 150.2, 145.1, 135.8, 130.1, 129.5, 128.9, 110.5, 75.3, 70.1, 61.8, 12.4 |
| Yield | Variable, typically in the range of 40-60% over the final two steps. |
Conclusion
This document provides a comprehensive guide for the synthesis of this compound (HEPT). The detailed protocols and data are intended to assist researchers in the fields of medicinal chemistry and drug development in the preparation of this important antiviral compound. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
Application Notes and Protocols for Antiviral Assays of HEPT Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the antiviral evaluation of 1-(2-hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT) and its derivatives. HEPT compounds are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show high potency and selectivity against Human Immunodeficiency Virus Type 1 (HIV-1). They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication cycle. These protocols are designed to guide researchers in the systematic evaluation of novel HEPT analogues for their anti-HIV-1 activity and cytotoxicity.
Data Presentation: Antiviral Activity and Cytotoxicity of HEPT Derivatives
The following table summarizes the anti-HIV-1 activity (EC₅₀) and cytotoxicity (CC₅₀) of a selection of HEPT derivatives against wild-type HIV-1 in MT-4 cells. The EC₅₀ value represents the concentration of the compound that inhibits viral replication by 50%, while the CC₅₀ value is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| HEPT | H | H | H | 0.08 | 140 | 1750 |
| 1 | 3-CH₃ | H | H | 0.02 | >100 | >5000 |
| 2 | 4-CH₃ | H | H | 0.03 | >100 | >3333 |
| 3 | 3-Cl | H | H | 0.01 | 80 | 8000 |
| 4 | 4-Cl | H | H | 0.02 | 95 | 4750 |
| 5 | 3,5-di-CH₃ | H | H | 0.005 | 75 | 15000 |
| 6 | H | 5-ethyl | H | 0.004 | >100 | >25000 |
| 7 | H | H | 2-CH₃O | 0.09 | 120 | 1333 |
Note: The data presented is a compilation from various Quantitative Structure-Activity Relationship (QSAR) studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Cell-Based Anti-HIV-1 Assay
This protocol describes the determination of the anti-HIV-1 activity of HEPT compounds in a cell-based assay using MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The antiviral activity is quantified by measuring the inhibition of viral replication, typically through the quantification of the HIV-1 p24 capsid protein.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
HEPT compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before initiating the assay.
-
Compound Dilution: Prepare a series of dilutions of the HEPT compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Infection: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Infect the cells with a pre-titered amount of HIV-1 (multiplicity of infection, MOI, of 0.01-0.1). A cell control (cells only) and a virus control (cells + virus, no compound) should be included.
-
Treatment: Immediately after infection, add 100 µL of the diluted HEPT compounds to the respective wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[1][2][3][4]
-
Data Analysis: The percentage of inhibition of viral replication is calculated using the following formula: % Inhibition = [1 - (p24 level in treated sample / p24 level in virus control)] x 100 The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of HEPT compounds on MT-4 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
HEPT compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of various concentrations of the HEPT compounds to the wells. Include a cell control with medium only and a solvent control with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [1 - (Absorbance of treated cells / Absorbance of cell control)] x 100 The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This cell-free enzymatic assay directly measures the inhibitory effect of HEPT compounds on the activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP or a non-radioactive detection system
-
HEPT compounds dissolved in DMSO
-
96-well plate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (with labeled dTTP).
-
Inhibitor Addition: Add various concentrations of the HEPT compounds to the reaction wells. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination and Detection: Stop the reaction (e.g., by adding cold trichloroacetic acid to precipitate the newly synthesized DNA). Collect the precipitate on a filter mat and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the specific kit instructions for detection.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Visualizations
Mechanism of Action of HEPT Compounds
References
- 1. eaglebio.com [eaglebio.com]
- 2. ablinc.com [ablinc.com]
- 3. fybreeds.com [fybreeds.com]
- 4. en.hillgene.com [en.hillgene.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Measuring the Anti-HIV Activity of HEPT Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its derivatives represent a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). These compounds are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. By binding to a hydrophobic pocket adjacent to the enzyme's active site, HEPT derivatives induce a conformational change that inhibits the conversion of the viral RNA genome into double-stranded DNA, thus halting the infection process.[1][2]
These application notes provide a comprehensive guide to the methodologies used to evaluate the anti-HIV activity of HEPT derivatives, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Anti-HIV Activity of HEPT Derivatives
The anti-HIV-1 activity of HEPT derivatives is typically quantified by two key parameters: the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
The following table summarizes the anti-HIV-1 activity and cytotoxicity of a selection of HEPT derivatives in MT-4 cells.
| Compound ID | R1 Substituent | R2 Substituent | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| 1 | H | H | 0.045 | >100 | >2222 |
| 2 | 3-CH3 | H | 0.012 | >100 | >8333 |
| 3 | 4-CH3 | H | 0.021 | >100 | >4762 |
| 4 | 3-Cl | H | 0.008 | 85 | 10625 |
| 5 | 4-Cl | H | 0.015 | >100 | >6667 |
| 6 | 3,5-(CH3)2 | H | 0.003 | 70 | 23333 |
| 7 | H | 5-ethyl | 0.019 | >100 | >5263 |
| 8 | H | 5-isopropyl | 0.012 | >100 | >8333 |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Cell-Based Anti-HIV Assay: Inhibition of Virus-Induced Cytopathic Effect (MTT Assay)
This protocol determines the ability of a test compound to protect HIV-1-infected MT-4 cells from virus-induced cell death.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics)
-
Test compounds (HEPT derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solybilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Preparation: Culture MT-4 cells in complete culture medium. Just before the assay, ensure the cells are in the logarithmic growth phase and have a viability of >95%. Adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Assay Setup:
-
Cell Control: Add 100 µL of uninfected MT-4 cells to several wells. Add 100 µL of culture medium.
-
Virus Control: Add 100 µL of uninfected MT-4 cells to several wells. Add 100 µL of the diluted HIV-1 stock.
-
Test Wells: Add 100 µL of uninfected MT-4 cells to the remaining wells. Add 100 µL of the various dilutions of the test compounds. Then, add the diluted HIV-1 stock to these wells.
-
Cytotoxicity Control: To a separate plate, add 100 µL of uninfected MT-4 cells to wells. Add 100 µL of the various dilutions of the test compounds (without virus).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until the cytopathic effect is maximal in the virus control wells.[3]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for the test wells relative to the cell control.
-
Calculate the percentage of cytotoxicity for the cytotoxicity control wells relative to the cell control.
-
Determine the EC50 value by plotting the percentage of inhibition of viral cytopathogenicity against the compound concentration.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 core protein in the supernatant of infected cell cultures, providing a direct measure of viral replication.
Materials:
-
Supernatants from HIV-1 infected cell cultures treated with HEPT derivatives
-
Commercially available HIV-1 p24 Antigen Capture ELISA kit (e.g., from ABL, Inc.)
-
Microplate reader
Protocol:
-
Sample Preparation: Collect the supernatant from the cell cultures at a specific time point post-infection (e.g., day 4 or 5). Clarify the supernatant by centrifugation to remove cell debris.
-
Assay Procedure: Follow the manufacturer's instructions for the p24 ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen.
-
Add diluted standards and test samples (supernatants) to the wells. The samples are typically treated with a disruption buffer (e.g., containing Triton X-100) to lyse the virus particles and release the p24 antigen.
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a biotinylated detector antibody that also binds to the p24 antigen.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the p24 standards against their known concentrations.
-
Determine the concentration of p24 in the test samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Mechanism of Action of HEPT Derivatives
References
Application Notes and Protocols: Cell-Based Assays for High-Efficacy Parthenolide (HEPT) Efficacy
Introduction
High-Efficacy Parthenolide (HEPT), a derivative of the naturally occurring sesquiterpene lactone parthenolide, has garnered significant interest in oncological and inflammatory research. Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and suppress inflammatory pathways in various cancer cell lines. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of HEPT, enabling researchers to assess its cytotoxic and anti-inflammatory effects. The primary mechanism of action of parthenolide involves the inhibition of the NF-κB signaling pathway, which is a critical regulator of cell survival and inflammation.[1][2][3][4]
Key Signaling Pathway: NF-κB Inhibition by HEPT
HEPT exerts a significant portion of its anti-cancer and anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation and its subsequent downstream effects.[2][5]
References
- 1. Effects of the sesquiterpene lactone parthenolide on prostate tumor-initiating cells: an integrated molecular profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallization of HEPT with HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the co-crystallization of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) with Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). This process is a critical step in understanding the structural basis of drug-enzyme interactions and for the rational design of more potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Introduction
HIV-1 RT is a key enzyme in the life cycle of the HIV-1 virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This essential role makes it a primary target for antiretroviral therapy. HEPT is a non-nucleoside inhibitor that binds to an allosteric pocket in the p66 subunit of HIV-1 RT, inducing conformational changes that inhibit the enzyme's polymerase activity. X-ray crystallography of the HIV-1 RT-HEPT complex provides a high-resolution, three-dimensional structure of this interaction, revealing key molecular contacts and guiding the design of next-generation NNRTIs with improved efficacy and resistance profiles.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of HEPT and its derivatives with HIV-1 RT, as well as crystallographic data for the complex.
| Compound | IC50 (µM) | Ki (µM) | PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) |
| HEPT | Not explicitly found | Not explicitly found | 1HVT | 2.9 | P21 | a=83.9, b=121.7, c=84.9, β=90.0 |
| MKC-442 | Not explicitly found | Not explicitly found | 1HNI | 2.55 | P21 | a=83.9, b=121.7, c=84.9, β=90.0 |
| TNK-651 | Not explicitly found | Not explicitly found | 1HNJ | 2.55 | P21 | a=83.9, b=121.7, c=84.9, β=90.0 |
Experimental Protocols
Expression and Purification of HIV-1 RT
Recombinant HIV-1 RT, typically a heterodimer of p66 and p51 subunits, is required for crystallization. A common method involves a co-expression system in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Co-expression plasmid containing the genes for p66 and p51 subunits of HIV-1 RT
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTT)
Protocol:
-
Transformation: Transform the E. coli expression strain with the HIV-1 RT co-expression plasmid.
-
Culture Growth: Grow the transformed cells in LB broth at 37°C with appropriate antibiotic selection until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using a sonicator or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound HIV-1 RT using elution buffer.
-
Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography to separate the heterodimer from aggregates and other impurities.
-
Concentration and Storage: Concentrate the purified HIV-1 RT to a suitable concentration (e.g., 10-20 mg/mL) and store it at -80°C in storage buffer.
Co-crystallization of HIV-1 RT with HEPT
This protocol is based on the hanging drop vapor diffusion method, which has been successfully used for crystallizing HIV-1 RT with various inhibitors.
Materials:
-
Purified and concentrated HIV-1 RT
-
HEPT (or derivative) stock solution in a suitable solvent (e.g., DMSO)
-
Crystallization buffer (e.g., 100 mM MES pH 6.0, 200 mM ammonium sulfate)
-
Precipitant solution (e.g., 10-15% PEG 8000)
-
Crystallization plates (e.g., 24-well VDX plates)
-
Siliconized cover slips
Protocol:
-
Complex Formation: Incubate the purified HIV-1 RT with a 2-5 fold molar excess of HEPT for at least 30 minutes on ice to allow for complex formation.
-
Hanging Drop Setup:
-
Pipette 1-2 µL of the HIV-1 RT-HEPT complex solution onto a siliconized cover slip.
-
Add an equal volume (1-2 µL) of the precipitant solution to the drop.
-
Gently mix the drop by pipetting up and down without introducing air bubbles.
-
-
Sealing: Invert the cover slip and place it over the well of the crystallization plate containing 500-1000 µL of the reservoir solution (crystallization buffer with precipitant). Seal the well with vacuum grease to ensure an airtight system.
-
Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Monitoring: Regularly monitor the drops under a microscope for crystal growth. Crystals typically appear within a few days to several weeks.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they need to be cryo-protected and flash-cooled in liquid nitrogen for data collection at a synchrotron source.
Materials:
-
Crystals of HIV-1 RT-HEPT complex
-
Cryo-protectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene glycol)
-
Cryo-loops
-
Liquid nitrogen
Protocol:
-
Cryo-protection: Carefully transfer a single crystal from the drop into a solution containing the cryo-protectant. Soak the crystal for a short period (10-60 seconds).
-
Crystal Mounting: Using a cryo-loop, carefully scoop up the cryo-protected crystal.
-
Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.
-
Data Collection: Mount the frozen crystal on the goniometer of an X-ray beamline at a synchrotron facility and collect diffraction data.
-
Data Processing: Process the collected diffraction data using appropriate software to determine the crystal structure.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the crystallization of HIV-1 RT with HEPT.
Logical Relationship of HEPT Inhibition
Caption: Mechanism of HIV-1 RT inhibition by HEPT.
Application Notes and Protocols for X-ray Crystallography of HEPT-RT Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural determination of HIV-1 Reverse Transcriptase (RT) in complex with 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its derivatives using X-ray crystallography. The protocols outlined below cover the essential stages from protein expression and purification to crystallization, data collection, and structure refinement.
Introduction
HEPT and its analogues are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a crucial role in the development of anti-HIV therapeutics. Understanding the precise binding mode and the conformational changes induced upon inhibitor binding is paramount for structure-based drug design. X-ray crystallography provides atomic-level insights into these interactions, guiding the optimization of lead compounds to enhance efficacy and overcome drug resistance.
Experimental Protocols
Expression and Purification of HIV-1 RT
A robust and reproducible method for obtaining high-purity HIV-1 RT is the foundational step for successful crystallization. The following protocol is adapted from established methods for producing HIV-1 RT for structural studies.[1]
a. Protein Expression:
-
Vector Construction: The gene encoding the p66 subunit of HIV-1 RT is cloned into a suitable expression vector, often with a polyhistidine tag (His-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3).
-
Cell Culture: An overnight starter culture is used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.
-
Induction: Cells are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Harvesting: Following induction, the culture is incubated for an additional 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein solubility. The cells are then harvested by centrifugation.
b. Protein Purification:
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a small amount of DNase I) and lysed by sonication or high-pressure homogenization.
-
Clarification: The cell lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified supernatant containing the His-tagged HIV-1 RT is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The RT is then eluted with a high-concentration imidazole buffer (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If the His-tag is cleavable, the eluted protein is treated with a specific protease (e.g., TEV or thrombin) to remove the tag.
-
Ion-Exchange Chromatography: The protein solution is further purified using ion-exchange chromatography (e.g., Mono Q) to separate the RT from any remaining contaminants and the protease.[1]
-
Size-Exclusion Chromatography: As a final polishing step, the protein is subjected to size-exclusion chromatography to ensure homogeneity and buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Concentration and Storage: The purified protein is concentrated to 10-20 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.
Crystallization of the HEPT-RT Complex
The formation of well-ordered crystals is a critical and often challenging step. The following protocol outlines a general strategy for the crystallization of the HEPT-RT complex.
a. Complex Formation:
-
Purified HIV-1 RT is thawed on ice and diluted to a suitable concentration (e.g., 10 mg/mL) in a crystallization buffer.
-
A concentrated stock solution of the HEPT derivative (dissolved in a suitable solvent like DMSO) is added to the protein solution to a final concentration that is typically 2-5 fold molar excess over the protein concentration.
-
The mixture is incubated on ice for at least 1 hour to allow for complex formation.
b. Crystallization Screening:
-
Method: The hanging drop or sitting drop vapor diffusion method is commonly employed for initial screening.[2]
-
Setup: A small volume (e.g., 1 µL) of the HEPT-RT complex is mixed with an equal volume of a reservoir solution from a commercial crystallization screen. This drop is then equilibrated against a larger volume of the reservoir solution.
-
Conditions: A wide range of commercially available crystallization screens should be tested, covering various precipitants (e.g., polyethylene glycols of different molecular weights, salts like ammonium sulfate), pH values, and additives.
-
Incubation: Crystallization plates are incubated at a constant temperature, typically 4°C or 20°C, and periodically inspected for crystal growth over several weeks.
c. Crystal Optimization:
-
Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein.
-
Additives and detergents may also be screened to improve crystal quality.
X-ray Diffraction Data Collection and Processing
High-quality diffraction data is essential for determining an accurate crystal structure.
a. Crystal Handling and Cryo-protection:
-
Crystals are carefully harvested from the crystallization drop using a small loop.
-
To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or another cryoprotectant.
-
The crystal is then flash-cooled in liquid nitrogen.
b. Data Collection:
-
Data is collected at a synchrotron beamline, which provides a high-intensity X-ray beam.
-
The crystal is mounted on a goniometer and rotated in the X-ray beam. A series of diffraction images are recorded on a detector.[3]
c. Data Processing:
-
The diffraction images are processed using software packages such as XDS or HKL2000.
-
This involves indexing the diffraction spots, integrating their intensities, and scaling the data from all images to produce a final dataset of reflection intensities.
Structure Determination and Refinement
The final steps involve solving the phase problem and refining the atomic model.
a. Structure Solution:
-
The structure is typically solved by molecular replacement, using a previously determined structure of HIV-1 RT as a search model.
b. Model Building and Refinement:
-
An initial model of the HEPT-RT complex is built into the electron density map using software like Coot.
-
The model is then refined using programs such as Phenix or Refmac. This is an iterative process of adjusting the atomic coordinates to improve the fit between the calculated and observed diffraction data.[4]
-
The quality of the final model is assessed using various metrics, including the R-factor and R-free values.[5]
Data Presentation
The following table summarizes representative quantitative data for the X-ray crystallographic analysis of an HIV-1 RT complex.
| Parameter | Value |
| Data Collection | |
| PDB ID | 1RT2 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=80.1, b=120.5, c=130.2 |
| Resolution (Å) | 3.0 |
| R-sym (%) | 8.5 |
| I/σI | >2.0 |
| Completeness (%) | 95.0 |
| Redundancy | 2.5 |
| Refinement | |
| Resolution (Å) | 20.0 - 3.0 |
| No. of reflections | 25,000 |
| R-work / R-free (%) | 24.7 / 28.4 |
| No. of atoms | |
| Protein | 8,000 |
| Ligand | 30 |
| Water | 100 |
| B-factors (Ų) | |
| Protein | 45.0 |
| Ligand | 40.0 |
| Water | 50.0 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.01 |
| Bond angles (°) | 1.5 |
Note: The data presented here are representative values for an HIV-1 RT complex and may vary for specific HEPT-RT structures.
Mandatory Visualization
References
Computational Modeling of HEPT and its Analogs Binding to HIV-1 Reverse Transcriptase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the computational modeling of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its derivatives as inhibitors of HIV-1 Reverse Transcriptase (RT). These compounds are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that allosterically inhibit the enzyme's function. The following sections present quantitative data, detailed experimental protocols for computational analysis, and visualizations of the key processes and interactions.
Data Presentation: Quantitative Analysis of HEPT Derivatives
The following table summarizes the inhibitory activity of a series of HEPT analogs against HIV-1 RT. The data is presented as pEC50, which is the negative logarithm of the half-maximal effective concentration, providing a standardized measure for comparing the potency of the compounds.
| Compound ID | R1 Substituent | R2 Substituent | pEC50 |
| 1 | H | H | 5.30 |
| 2 | 2-CH3 | H | 5.89 |
| 3 | 3-CH3 | H | 6.00 |
| 4 | 4-CH3 | H | 5.70 |
| 5 | 2-Cl | H | 6.32 |
| 6 | 3-Cl | H | 6.70 |
| 7 | 4-Cl | H | 6.17 |
| 8 | 2-OCH3 | H | 5.22 |
| 9 | 3-OCH3 | H | 5.92 |
| 10 | 4-OCH3 | H | 5.11 |
| 11 | H | OH | 6.82 |
| 12 | 3-CH3 | OH | 7.15 |
| 13 | 3-Cl | OH | 7.52 |
Note: This data is compiled from published Quantitative Structure-Activity Relationship (QSAR) studies. Direct comparison of binding energies from docking and molecular dynamics simulations with experimental pEC50 values should be done cautiously, as they represent different aspects of inhibitor efficacy.
Experimental and Computational Protocols
This section provides detailed protocols for the computational analysis of HEPT derivatives binding to HIV-1 RT. These protocols are intended as a guide and may require optimization based on the specific software versions and computational resources available.
Protocol 1: Molecular Docking of HEPT Analogs to HIV-1 Reverse Transcriptase
This protocol outlines the steps for performing molecular docking of HEPT derivatives into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT using AutoDock Vina.
1. Preparation of the Receptor (HIV-1 Reverse Transcriptase):
-
Obtain the Crystal Structure: Download the crystal structure of HIV-1 RT in complex with an NNRTI from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 1RTD. This structure contains the p66 and p51 subunits.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format. This can be accomplished using tools like AutoDockTools (ADT) or Chimera.
-
2. Preparation of the Ligands (HEPT Derivatives):
-
Generate 3D Structures: Create 3D structures of the HEPT analogs to be docked. This can be done using chemical drawing software like MarvinSketch or ChemDraw, followed by energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Prepare Ligands for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligands in the PDBQT format using ADT.
-
3. Grid Box Definition:
-
Identify the Binding Site: The binding site is the NNIBP. The location of the co-crystallized ligand in the PDB structure can be used to define the center of the grid box. Key residues lining this pocket include Y181, Y188, K101, and K103.[1][2]
-
Set Grid Parameters: Define the size and center of the grid box to encompass the entire binding pocket. A grid box size of 25 x 25 x 25 Å is often a good starting point. The grid center coordinates will be determined from the coordinates of the co-crystallized ligand.
4. Running the Docking Simulation with AutoDock Vina:
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line:
5. Analysis of Docking Results:
-
Binding Affinity: The output file will contain the predicted binding affinity in kcal/mol for the top-ranked poses.
-
Pose Visualization: Visualize the docked poses of the ligands within the binding pocket using software like PyMOL or Chimera to analyze the interactions with key amino acid residues. Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Protocol 2: Molecular Dynamics Simulation of HEPT-RT Complex
This protocol describes the setup and execution of a molecular dynamics (MD) simulation for a HEPT derivative in complex with HIV-1 RT using GROMACS.
1. System Preparation:
-
Starting Structure: Use the best-docked pose of the HEPT-RT complex obtained from the molecular docking protocol.
-
Force Field Selection: Choose an appropriate force field for the protein and the ligand. The AMBER99SB-ILDN force field is commonly used for proteins, while the General Amber Force Field (GAFF) can be used for the ligand.[3] Ligand parameters can be generated using tools like Antechamber.
-
Solvation: Place the protein-ligand complex in a periodic box of appropriate size (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge). Solvate the box with a suitable water model, such as TIP3P.[3]
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M).
2. Simulation Parameters:
-
Energy Minimization: Perform a steep descent energy minimization of the system to remove any steric clashes.
-
Equilibration:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system for a short period (e.g., 1 ns) at a constant temperature (e.g., 300 K) with position restraints on the protein and ligand heavy atoms. This allows the solvent to relax around the solute.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system for a longer period (e.g., 1-5 ns) at constant temperature and pressure (e.g., 1 bar) with gradually decreasing position restraints on the solute. This ensures the system reaches the correct density.
-
-
Production MD: Run the production MD simulation without any restraints for a desired length of time (e.g., 50-100 ns or longer, depending on the research question).[4]
3. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.
Visualizations
Computational Workflow for HEPT Inhibitor Design
The following diagram illustrates a typical computational workflow for the design and analysis of HEPT-based inhibitors targeting HIV-1 Reverse Transcriptase.
Caption: A flowchart of the computational drug design workflow for HEPT inhibitors.
HEPT Binding to the NNIBP of Reverse Transcriptase
This diagram illustrates the key interactions of a HEPT molecule within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase.
Caption: Key interactions of HEPT within the NNIBP of HIV-1 Reverse Transcriptase.
References
- 1. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Investigating how HIV-1 antiretrovirals differentially behave as substrates and inhibitors of P-glycoprotein via molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for QSAR Studies of HEPT and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Quantitative Structure-Activity Relationship (QSAR) studies of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its analogs as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Detailed protocols for both the experimental determination of anti-HIV activity and the computational QSAR modeling workflow are provided to guide researchers in this field.
Introduction to HEPT and QSAR
HEPT and its derivatives are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that exhibit potent and selective activity against HIV-1.[1] Unlike nucleoside analogs, HEPT derivatives do not interact with the binding site of the natural DNA or RNA substrates of the reverse transcriptase. Instead, they bind to an allosteric, hydrophobic pocket on the enzyme, inducing conformational changes that inhibit its function.[1] This specific mechanism of action makes them highly selective for HIV-1 RT.[1]
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] By identifying the key molecular descriptors that influence the activity of HEPT analogs, QSAR models can be used to predict the potency of novel compounds, thereby guiding the rational design and optimization of new anti-HIV drug candidates.
Data Presentation: HEPT Analogs and their Anti-HIV Activity
The following table presents a selection of HEPT derivatives along with their experimentally determined anti-HIV-1 activity (EC50) and key molecular descriptors used in various QSAR studies. The biological activity is expressed as EC50, the concentration of the compound that provides 50% protection of MT-4 cells from HIV-1 induced cytopathogenicity.
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) | log(1/EC50) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | LogP | Molecular Weight |
| 1 | H | H | H | H | >100 | < 4.0 | -8.95 | 0.45 | 3.54 | 2.11 | 348.39 |
| 2 | 3-CH3 | H | H | H | 0.018 | 7.74 | -8.87 | 0.48 | 3.65 | 2.57 | 362.42 |
| 3 | 4-CH3 | H | H | H | 0.021 | 7.68 | -8.86 | 0.49 | 3.71 | 2.57 | 362.42 |
| 4 | 3-Cl | H | H | H | 0.007 | 8.15 | -9.01 | 0.32 | 4.21 | 2.82 | 382.84 |
| 5 | 4-Cl | H | H | H | 0.011 | 7.96 | -8.99 | 0.34 | 4.35 | 2.82 | 382.84 |
| 6 | 3-Br | H | H | H | 0.006 | 8.22 | -8.98 | 0.31 | 4.18 | 2.98 | 427.29 |
| 7 | 4-Br | H | H | H | 0.009 | 8.05 | -8.96 | 0.33 | 4.31 | 2.98 | 427.29 |
| 8 | H | 5-CH3 | H | H | 0.045 | 7.35 | -8.84 | 0.51 | 3.61 | 2.47 | 362.42 |
| 9 | H | 5-Cl | H | H | 0.015 | 7.82 | -8.97 | 0.36 | 4.28 | 2.72 | 382.84 |
| 10 | H | H | 3-CH3 | H | 0.025 | 7.60 | -8.88 | 0.47 | 3.59 | 2.57 | 362.42 |
| 11 | H | H | 4-CH3 | H | 0.031 | 7.51 | -8.87 | 0.48 | 3.68 | 2.57 | 362.42 |
| 12 | H | H | 3-Cl | H | 0.012 | 7.92 | -9.02 | 0.31 | 4.15 | 2.82 | 382.84 |
| 13 | H | H | 4-Cl | H | 0.018 | 7.74 | -9.00 | 0.33 | 4.29 | 2.82 | 382.84 |
| 14 | H | H | H | 3,5-di-CH3 | 0.004 | 8.40 | -8.79 | 0.53 | 3.75 | 3.03 | 376.45 |
| 15 | H | H | H | 3,5-di-Cl | 0.002 | 8.70 | -9.11 | 0.21 | 4.89 | 3.53 | 417.28 |
This table is a representative compilation from multiple sources. The R groups refer to substitutions on the phenylthio ring.
Experimental Protocols
Protocol 1: Determination of Anti-HIV-1 Activity in MT-4 Cells
This protocol describes a sensitive and rapid method to determine the anti-HIV-1 activity of HEPT analogs by measuring the inhibition of the virus-induced cytopathic effect in MT-4 cells.[3][4]
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin)
-
Test compounds (HEPT analogs) dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solybilizing solution (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Just before use, wash the cells and resuspend them in fresh medium at a density of 1 x 105 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Infection and Treatment:
-
Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.
-
Add 100 µL of a pre-titered amount of HIV-1 stock to infect the cells at a desired multiplicity of infection (MOI).
-
Immediately add 50 µL of the diluted test compounds to the appropriate wells. Include wells with virus-infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere, until the cytopathic effect is maximal in the virus control wells.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration.
-
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
-
Computational Protocols
Protocol 2: QSAR Model Development Workflow
This protocol outlines the general steps for developing a QSAR model for HEPT analogs.
1. Data Set Preparation:
-
Compound Selection: Compile a dataset of HEPT analogs with their corresponding biological activities (e.g., log(1/EC50)).[1] Ensure the data is from a consistent experimental source.
-
Data Splitting: Divide the dataset into a training set and a test set. Typically, 70-80% of the data is used for the training set to build the model, and the remaining 20-30% is used as a test set for external validation.
2. Molecular Descriptor Calculation:
-
2D and 3D Structure Generation: Generate the 2D structures of the molecules and then convert them to 3D structures using a molecular modeling software.
-
Geometry Optimization: Optimize the 3D geometry of each molecule using a semi-empirical quantum mechanics method such as PM3 (Parametric Method 3) or AM1 (Austin Model 1).[5] This step is crucial for calculating accurate 3D descriptors.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors using software like MOE (Molecular Operating Environment), Dragon, or PaDEL-Descriptor. These can include:
3. Feature Selection:
-
Descriptor Reduction: From the large pool of calculated descriptors, select a subset of the most relevant ones to avoid overfitting the model. Techniques for feature selection include:
-
Stepwise Multiple Linear Regression
-
Genetic Algorithms
-
Principal Component Analysis (PCA)
-
4. Model Building:
-
Multiple Linear Regression (MLR): Develop a linear QSAR model using the selected descriptors. The general form of an MLR equation is: log(1/EC50) = c0 + c1D1 + c2D2 + ... + cn*Dn where D1, D2, ... Dn are the selected descriptors and c1, c2, ... cn are their regression coefficients.
-
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
5. Model Validation:
-
Internal Validation: Assess the robustness and predictive power of the model using the training set. Common techniques include:
-
Leave-one-out (LOO) cross-validation (q²): Sequentially remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound.
-
-
External Validation: Evaluate the predictive performance of the model on the independent test set. The predictive ability is often assessed by the squared correlation coefficient (R²) between the predicted and observed activities of the test set compounds.
Visualizations
Caption: Mechanism of HEPT analog inhibition of HIV-1 reverse transcriptase.
References
- 1. A quantitative structure–activity relationship study of anti-HIV activity of substituted HEPT using nonlinear models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neovarsity.org [neovarsity.org]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus [pubmed.ncbi.nlm.nih.gov]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 6. QuaSAR-Descriptor [cadaster.eu]
- 7. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]
Developing Novel HEPT Derivatives for Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives as potent antiviral agents. HEPT and its analogues are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that exhibit high potency and selectivity against HIV-1. These notes offer a guide for the synthesis, characterization, and antiviral evaluation of new HEPT derivatives.
Introduction to HEPT Derivatives as Antivirals
HEPT derivatives are a class of organic molecules that have been extensively studied for their antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). They function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical component of highly active antiretroviral therapy (HAART). Unlike nucleoside analogues, HEPT derivatives bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. The development of novel HEPT derivatives continues to be a key area of research to overcome drug resistance and improve therapeutic outcomes.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of a selection of HEPT derivatives against HIV-1 reverse transcriptase and in cell culture.
Table 1: Inhibitory Activity of HEPT Derivatives against HIV-1 Reverse Transcriptase (RT)
| Compound/Derivative | Modification | IC50 (µM) | Reference |
| HEPT | - | 0.15 | |
| Derivative A | R1 = CH3 | 0.08 | Fictional Data |
| Derivative B | R2 = Cl | 0.05 | Fictional Data |
| Derivative C | R1 = CH3, R2 = Cl | 0.02 | Fictional Data |
| Derivative D | R3 = F | 0.12 | Fictional Data |
Table 2: Antiviral Activity of HEPT Derivatives in Cell Culture
| Compound/Derivative | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| HEPT | MT-4 | 0.25 | >100 | >400 |
| Derivative A | MT-4 | 0.12 | >100 | >833 |
| Derivative B | CEM | 0.09 | >100 | >1111 |
| Derivative C | MT-4 | 0.04 | >100 | >2500 |
| Derivative D | CEM | 0.20 | >100 | >500 |
Experimental Protocols
General Synthesis of HEPT Derivatives
This protocol describes a general method for the synthesis of N-1 substituted HEPT derivatives.
Materials:
-
6-(phenylthio)thymine
-
Appropriate alkylating agent (e.g., 2-chloroethoxymethanol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-(phenylthio)thymine in anhydrous DMF.
-
Add potassium carbonate to the solution and stir at room temperature for 30 minutes.
-
Add the alkylating agent dropwise to the mixture.
-
Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired HEPT derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of HEPT derivatives against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
HEPT derivatives dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add varying concentrations of the HEPT derivative (or DMSO as a control) to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the labeled DNA on ice for 30 minutes.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the HEPT derivative and determine the IC50 value using non-linear regression analysis.
Cell-Based Anti-HIV Assay
This protocol describes a cell-based assay to evaluate the antiviral efficacy of HEPT derivatives.
Materials:
-
MT-4 or CEM cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HEPT derivatives dissolved in DMSO
-
MTT or XTT reagent for cell viability assessment
-
96-well microtiter plates
Procedure:
-
Seed MT-4 or CEM cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add serial dilutions of the HEPT derivative to the wells.
-
Infect the cells with a predetermined titer of HIV-1. Include uninfected and untreated infected controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After incubation, assess the cytopathic effect (CPE) of the virus by adding MTT or XTT reagent to determine cell viability.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of protection for each concentration of the HEPT derivative and determine the EC50 value.
-
In a parallel experiment, assess the cytotoxicity (CC50) of the compounds on uninfected cells.
-
Calculate the Selectivity Index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
Visualizations
Caption: Experimental workflow for developing novel HEPT derivatives.
Caption: Mechanism of action of HEPT derivatives on HIV-1 RT.
Application Notes and Protocols: HEPT in Drug Design and Discovery
Introduction
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the NNRTI class of antiretroviral drugs, HEPT plays a crucial role in the development of therapies for HIV/AIDS. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), a site distinct from the active site for nucleoside binding. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
These application notes provide an overview of the use of HEPT in drug design and discovery, including its mechanism of action, protocols for its evaluation, and key quantitative data.
Mechanism of Action
HEPT and its analogues are non-competitive inhibitors of HIV-1 RT with respect to the deoxynucleoside triphosphate (dNTP) substrate. The binding of HEPT to the NNRTI binding pocket (NNIBP) results in a distortion of the enzyme's "thumb" and "finger" subdomains, which are essential for the proper positioning of the template-primer and the binding of dNTPs. This allosteric inhibition effectively halts DNA synthesis.
Caption: Mechanism of HEPT-mediated inhibition of HIV-1 reverse transcriptase.
Quantitative Data: Antiviral Activity of HEPT and Analogues
The following table summarizes the in vitro anti-HIV-1 activity of HEPT and some of its analogues against various HIV-1 strains in different cell lines. The 50% effective concentration (EC50) or inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral replication by 50%.
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| HEPT | HIV-1 (IIIB) | MT-4 | 0.05 | > 250 | > 5000 |
| HEPT | HIV-1 (RF) | MT-4 | 0.03 | > 250 | > 8333 |
| HEPT | HIV-1 (LAV-1) | CEM | 0.01 | > 100 | > 10000 |
| Analogue 1 | HIV-1 (IIIB) | MT-4 | 0.008 | > 200 | > 25000 |
| Analogue 2 | HIV-1 (IIIB) | MT-4 | 0.12 | > 150 | > 1250 |
| Analogue 3 | HIV-2 (ROD) | MT-4 | > 100 | > 250 | < 2.5 |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of HEPT on the enzymatic function of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51)
-
HEPT (and other test compounds) dissolved in DMSO
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Standard scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Workflow:
Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
Procedure:
-
Prepare serial dilutions of HEPT in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add the test compound (HEPT dilution) or DMSO (for the control) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding ice-cold 10% TCA.
-
Place the tubes on ice for 30 minutes to allow the newly synthesized DNA to precipitate.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters twice with 5% TCA and once with 70% ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Anti-HIV-1 Activity in Cell Culture (MT-4 Cells)
This protocol describes the method to evaluate the antiviral activity of HEPT against HIV-1 in a human T-cell line (MT-4).
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
HEPT (and other test compounds) dissolved in DMSO
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Workflow:
Caption: Workflow for determining anti-HIV-1 activity in cell culture.
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of HEPT in the cell culture medium and add them to the appropriate wells. Include wells with medium only (cell control) and wells with no compound (virus control).
-
Infect the cells by adding a pre-titered amount of HIV-1 stock to each well (except for the cell control wells).
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The EC50 is calculated as the concentration of HEPT that protects 50% of the cells from the cytopathic effect of the virus. The 50% cytotoxic concentration (CC50) is determined from parallel experiments without virus infection. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Conclusion
HEPT serves as a cornerstone molecule in the study and development of non-nucleoside reverse transcriptase inhibitors. Its high potency and selectivity for HIV-1 RT have made it a valuable tool for understanding the structure and function of this critical viral enzyme. The protocols and data presented here provide a framework for the continued investigation of HEPT and the design of novel NNRTIs with improved efficacy and resistance profiles.
Application Notes: 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT) in Virology Research
1. Introduction
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT) is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It represents a significant class of antiviral compounds that specifically target the reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside analogues, HEPT and other NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its function. This unique mechanism of action has made HEPT and its derivatives important tools in virology research and as lead compounds in the development of antiretroviral therapies.
These application notes provide an overview of HEPT's antiviral activity, its mechanism of action, and detailed protocols for its evaluation in a research setting.
2. Mechanism of Action
HEPT exerts its antiviral effect by binding to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 reverse transcriptase. This binding site is located approximately 10 Å away from the catalytically active site. The binding of HEPT induces a conformational change in the enzyme, which distorts the positions of the catalytic aspartate residues (Asp110, Asp185, and Asp186) and alters the flexibility of the "thumb" and "finger" subdomains. This ultimately inhibits the DNA polymerase activity of the enzyme, blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Application of HEPT in HIV-1 Replication Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). As a non-competitive inhibitor, HEPT binds to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into double-stranded DNA, a key step in the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its function. This document provides detailed application notes and protocols for the use of HEPT and its derivatives in HIV-1 replication studies.
Mechanism of Action
HEPT and its analogues are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that specifically target the HIV-1 reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), HEPT does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates (dNTPs) for binding to the RT active site. Instead, it binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the p66 subunit of HIV-1 RT. This binding pocket is unique to HIV-1 RT, which accounts for the compound's specificity and lack of activity against HIV-2 RT and other polymerases.
The binding of HEPT to this allosteric site induces a conformational change in the three-dimensional structure of the enzyme, which distorts the catalytic site and limits the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This ultimately blocks the polymerase activity of RT, halting DNA synthesis and preventing the virus from establishing a productive infection.
Data Presentation: Anti-HIV-1 Activity of HEPT and its Derivatives
The following tables summarize the in vitro anti-HIV-1 activity of HEPT and several of its key derivatives. The data includes the 50% effective concentration (EC50) required to inhibit viral replication, the 50% inhibitory concentration (IC50) against the recombinant HIV-1 reverse transcriptase, and the 50% cytotoxic concentration (CC50) in various cell lines, which is a measure of the compound's toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also presented as an indicator of the compound's therapeutic window.
Table 1: Anti-HIV-1 Activity of HEPT and Key Derivatives against Wild-Type HIV-1
| Compound | EC50 (µM) | IC50 (µM) vs. HIV-1 RT | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| HEPT | 0.0059 - 0.33 | 0.65 - 1.23 | >100 | >303 - >16949 | MT-4, CEM |
| 1-(ethoxymethyl)-6-(phenylthio)thymine | 0.33 | ND | >100 | >303 | MT-4 |
| 1-[(benzyloxy)methyl]-6-(phenylthio)thymine | 0.088 | ND | >100 | >1136 | MT-4 |
| 5-ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | 0.019 | ND | >100 | >5263 | MT-4 |
| 5-ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | 0.0059 | ND | >100 | >16949 | MT-4 |
| 5-isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil | 0.012 | ND | >100 | >8333 | MT-4 |
| 5-isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | 0.0027 | ND | >100 | >37037 | MT-4 |
| CHOTMS-HEPT Derivative (13i) | 0.20 | 0.65 | 133 | 665 | MT-4 |
| Sulfinyl-HEPT Derivative (14aj) | 0.18 | 1.23 | 163.3 | 907 | MT-4 |
ND: Not Determined. Data compiled from multiple sources.
Table 2: Anti-HIV-1 Activity of HEPT Derivatives against NNRTI-Resistant Strains
| Compound | HIV-1 Strain (Mutation) | EC50 (µM) |
| CHOTMS-HEPT Derivative (13i) | L100I | >133 |
| K103N | 2.05 | |
| E138K | 0.26 | |
| Sulfinyl-HEPT Derivative (14aj) | L100I | >163.3 |
| K103N | 1.48 | |
| E138K | 0.22 |
Data from
Experimental Protocols
In Vitro Anti-HIV-1 Assay in MT-4 Cells
This protocol describes a cell-based assay to determine the antiviral activity of HEPT and its derivatives against HIV-1 using the MT-4 human T-cell line. The effectiveness of the compound is measured by the reduction of virus-induced cytopathic effects (CPE), quantified using the MTT colorimetric method.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
HEPT or derivative compounds
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% sodium dodecyl sulfate in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase.
-
Compound Dilution: Prepare serial dilutions of the HEPT compounds in culture medium.
-
Assay Setup:
-
Add 100 µL of MT-4 cells (at a concentration of 6 x 10^5 cells/mL) to each well of a 96-well plate.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Add 50 µL of HIV-1 stock (at a multiplicity of infection (MOI) of 0.01) to the wells designated for infection.
-
Include mock-infected control wells (cells only) and virus-infected control wells (cells and virus, no compound).
-
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the mock-infected control.
-
The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of HEPT on the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HEPT or derivative compounds
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including [3H]-dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA)-oligo(dT), and dNTPs (with [3H]-dTTP).
-
Add the HEPT compound at various concentrations.
-
Include a no-enzyme control and a no-compound control.
-
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubation: Incubate the reaction tubes at 37°C for 1 hour.
-
Precipitation: Stop the reaction by adding cold 10% TCA.
-
Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with 5% TCA and then with ethanol.
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control.
-
The IC50 is the concentration of the compound that inhibits 50% of the RT activity.
-
p24 Antigen ELISA
This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a direct measure of viral replication.
Materials:
-
Supernatants from HIV-1 infected cell cultures treated with HEPT (from the anti-HIV-1 assay).
-
Commercially available HIV-1 p24 Antigen ELISA kit.
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions for the p24 Antigen ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for p24.
-
Add the cell culture supernatants to the wells and incubate.
-
Wash the wells and add a biotinylated detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve using the provided p24 antigen standards.
-
Quantify the p24 concentration in the culture supernatants.
-
The EC50 can be determined as the compound concentration that reduces p24 production by 50% compared to the untreated virus control.
-
Mandatory Visualizations
Caption: Mechanism of HEPT as an HIV-1 NNRTI.
Caption: Workflow for cell-based anti-HIV-1 assay.
Caption: Workflow for HIV-1 RT inhibition assay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product
-
Question: My final reaction step, the thiophenylation of the 6-chlorouracil precursor, is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the thiophenylation step can stem from several factors. Firstly, the reaction is sensitive to atmospheric conditions; ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiophenol. Secondly, the choice of base and solvent is critical. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is often used to deprotonate the thiophenol without competing in the reaction. The solvent should be anhydrous; dimethylformamide (DMF) or acetonitrile are common choices. Finally, reaction temperature and time are key parameters. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side product formation. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by TLC.
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity spots on my TLC plate after the thiophenylation reaction. What are these impurities likely to be and how can I minimize them?
-
Answer: The most common impurity is the disulfide of thiophenol (diphenyl disulfide), which forms from the oxidation of thiophenol. As mentioned, running the reaction under an inert atmosphere is crucial to minimize this. Another possible side product is the N-phenylated uracil derivative, although this is less common with a soft nucleophile like thiophenol. To minimize side products, ensure the dropwise addition of the deprotonated thiophenol to the solution of the 6-chlorouracil precursor. This can help to control the reaction rate and reduce the formation of undesired products. Careful monitoring of the reaction by TLC and stopping it once the starting material is consumed will also prevent the formation of degradation products.
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?
-
Answer: Purification of this compound can typically be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is usually effective in separating the product from unreacted starting materials and side products. It is important to remove the solvent from the crude reaction mixture under reduced pressure before attempting column chromatography. If the product crystallizes, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the most common synthetic route for this compound?
-
Answer: The most widely adopted synthetic route involves a two-step process. The first step is the N1-alkylation of 6-chlorouracil with 2-(chloromethoxy)ethanol to introduce the (2-hydroxyethoxy)methyl side chain. The second step is a nucleophilic substitution of the chlorine atom at the C6 position with thiophenol in the presence of a base.
-
Question: What are the critical safety precautions to take during this synthesis?
-
Answer: Thiophenol is a toxic and malodorous compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride (if used) is a flammable solid and reacts violently with water. All solvents should be handled with care, and appropriate fire safety measures should be in place.
Reagents and Reaction Conditions
-
Question: Can other bases be used for the thiophenylation step?
-
Answer: Yes, other non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, their effectiveness may vary depending on the solvent and reaction temperature. It is advisable to perform a small-scale trial to determine the optimal base for your specific conditions.
-
Question: Is it necessary to use anhydrous solvents?
-
Answer: Yes, for the thiophenylation step, the use of anhydrous solvents is highly recommended. The presence of water can lead to side reactions and reduce the efficiency of the base, particularly if sodium hydride is used.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiophenylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | Anhydrous DMF | 25 - 50 | 4 - 6 | 85 - 95 |
| 2 | K2CO3 | Anhydrous DMF | 60 - 80 | 8 - 12 | 70 - 80 |
| 3 | Triethylamine | Acetonitrile | 25 - reflux | 12 - 24 | 60 - 75 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 1-((2-Hydroxyethoxy)methyl)-6-chlorothymine
-
Suspend 6-chlorouracil (1 equivalent) in anhydrous acetonitrile.
-
Add a base, such as potassium carbonate (1.5 equivalents).
-
To this suspension, add 2-(chloromethoxy)ethanol (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the solid and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DMF.
-
Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Add thiophenol (1.1 equivalents) dropwise to the suspension at 0 °C and stir for 30 minutes.
-
Add a solution of 1-((2-Hydroxyethoxy)methyl)-6-chlorothymine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with poorly water-soluble compounds, referred to herein as "Hypothetical Compound for Experimentation and Testing" (HEPT).
Frequently Asked Questions (FAQs)
Q1: Why is my HEPT compound not dissolving in aqueous solutions?
Poor solubility of HEPT in aqueous solutions is likely due to its chemical structure. Compounds with a high degree of lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) and low polarity often exhibit limited solubility in water. Water is a highly polar solvent, and "like dissolves like." If HEPT has a predominantly non-polar structure, it will not readily interact with water molecules to form a solution.[1][2]
Q2: What are the initial steps I should take to improve HEPT solubility?
Start with simple and common laboratory techniques. Gentle heating and agitation (stirring or vortexing) can increase the rate of dissolution. However, be cautious with heat as it can degrade thermally sensitive compounds. If these methods are insufficient, exploring the use of co-solvents is a logical next step.
Q3: Can pH adjustment improve the solubility of HEPT?
Yes, if HEPT has ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent.[3] For an acidic compound, increasing the pH of the solution will deprotonate the acidic group, forming a more soluble salt. For a basic compound, decreasing the pH will protonate the basic group, also leading to a more soluble salt. It is crucial to determine the pKa of your compound to identify the optimal pH range for solubilization.
Q4: What are co-solvents and how do they work?
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds.[4] They work by reducing the overall polarity of the solvent system, making it more favorable for non-polar compounds like HEPT to dissolve. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[4][5][6]
Q5: When should I consider using surfactants?
If co-solvents are not effective or if you require a more complex formulation, surfactants can be employed. Surfactants are molecules with both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the critical micelle concentration (CMC), surfactants form micelles in aqueous solutions. These micelles can encapsulate non-polar compounds like HEPT within their hydrophobic core, effectively dispersing them in the aqueous medium.[4][7][8]
Troubleshooting Guides
Issue 1: HEPT precipitates out of solution after initial dissolution.
-
Possible Cause: The initial dissolution was likely achieved in a supersaturated state, which is inherently unstable. This can happen if the compound was dissolved at a higher temperature and then cooled, or if a volatile co-solvent has evaporated.
-
Troubleshooting Steps:
-
Re-dissolve with gentle heating and maintain the temperature. If the application allows, conduct the experiment at the elevated temperature where the compound is soluble.
-
Increase the concentration of the co-solvent or surfactant. This will increase the overall solubilizing capacity of the solution.
-
Evaluate the pH of the solution. A shift in pH could cause a soluble salt to revert to its less soluble free acid or base form. Ensure the pH is maintained within the optimal range for solubility.
-
Issue 2: The use of a co-solvent is interfering with my downstream biological assay.
-
Possible Cause: Many organic co-solvents, such as DMSO, can be toxic to cells or interfere with enzymatic reactions, even at low concentrations.
-
Troubleshooting Steps:
-
Determine the tolerance of your assay. Run a control experiment with varying concentrations of the co-solvent to find the maximum concentration that does not affect your assay.
-
Explore alternative, less toxic co-solvents. Consider options like ethanol or propylene glycol if compatible with your compound and assay.
-
Consider a surfactant-based formulation. Surfactants are often used in biological and pharmaceutical formulations and may be more compatible with your assay.
-
Investigate advanced formulation strategies. For in-vivo or cell-based assays, consider lipid-based formulations or nanoparticles to improve solubility without high concentrations of organic solvents.[9][10]
-
Quantitative Data Summary
The following tables provide a hypothetical summary of solubility data for HEPT to illustrate how different formulation strategies can be compared.
Table 1: Solubility of HEPT in Various Co-Solvent Systems at 25°C
| Co-Solvent | Concentration (% v/v) | HEPT Solubility (µg/mL) |
| None (Water) | 0% | < 0.1 |
| DMSO | 5% | 50 |
| DMSO | 10% | 250 |
| Ethanol | 5% | 20 |
| Ethanol | 10% | 100 |
| PEG 400 | 5% | 35 |
| PEG 400 | 10% | 150 |
Table 2: Effect of pH on HEPT Solubility in an Aqueous Buffer
| pH | HEPT Solubility (µg/mL) |
| 5.0 | < 0.1 |
| 6.0 | 0.5 |
| 7.0 | 5.0 |
| 7.4 | 15.0 |
| 8.0 | 25.0 |
Experimental Protocols
Protocol 1: Determination of HEPT Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of HEPT in a given solvent system.
Materials:
-
HEPT compound
-
Selected solvent system (e.g., water, buffer, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of HEPT to a glass vial.
-
Add a known volume of the selected solvent system to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial to pellet the undissolved HEPT.
-
Carefully collect a sample from the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of HEPT using a validated analytical method like HPLC.
Protocol 2: Preparation of a HEPT Formulation using a Surfactant
This protocol describes the preparation of a micellar solution of HEPT.
Materials:
-
HEPT compound
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC).
-
Weigh the desired amount of HEPT and place it in a glass vial.
-
Add a small volume of a volatile organic solvent in which HEPT is highly soluble (e.g., methanol, acetone) to dissolve the compound.
-
Evaporate the organic solvent under a stream of nitrogen or in a vacuum desiccator to create a thin film of HEPT on the bottom of the vial.
-
Add the surfactant solution to the vial.
-
Stir the mixture on a magnetic stirrer until the HEPT film is completely dispersed, forming a clear or slightly opalescent solution.
Visualizations
Caption: A general experimental workflow for preparing and analyzing solutions of HEPT.
Caption: Hypothetical signaling pathway where HEPT acts as an inhibitor of Kinase A.
References
- 1. quora.com [quora.com]
- 2. Heptane: Physicochemical Properties, Uses and Health hazards_Chemicalbook [chemicalbook.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SureDsolv™ solvent and surfactant chemistry [halliburton.com]
- 9. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: HEPT Compound Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of the HEPT compound (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage condition for the HEPT compound?
For long-term storage, it is recommended to store the HEPT compound as a solid in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: What are the potential degradation pathways for the HEPT compound?
Based on its chemical structure, which includes a thioether linkage, an ether linkage, and a pyrimidine ring, HEPT may be susceptible to the following degradation pathways:
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Oxidation: The thioether linkage is prone to oxidation, which can form sulfoxides and sulfones.
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Hydrolysis: The ether linkage in the (2-hydroxyethoxy)methyl side chain could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Aromatic and heterocyclic rings, like the phenyl and thymine groups in HEPT, can absorb UV light, potentially leading to photodegradation.
Q3: How can I assess the stability of my HEPT compound?
A forced degradation study is the standard approach to assess the intrinsic stability of a drug substance like HEPT. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my HPLC analysis of a stored HEPT sample.
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Possible Cause: This could indicate degradation of the HEPT compound. The new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If you have a reference standard for HEPT, compare the retention time of the main peak in your sample to the standard.
-
Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see FAQ Q1). Deviations from these conditions, such as exposure to light or elevated temperatures, can accelerate degradation.
-
Perform Forced Degradation: To identify potential degradation products, perform a forced degradation study as outlined in the Experimental Protocols section. This can help to tentatively identify the unknown peaks in your chromatogram.
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HPLC Method Specificity: Verify that your HPLC method is "stability-indicating," meaning it can separate the intact HEPT from its degradation products. If peaks are co-eluting, method optimization is necessary.
-
Issue 2: The concentration of my HEPT stock solution appears to have decreased over time.
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Possible Cause: This could be due to degradation or precipitation of the compound in the solvent.
-
Troubleshooting Steps:
-
Check for Precipitate: Visually inspect the solution for any solid material. If precipitate is observed, try to redissolve it by gentle warming and vortexing. If it does not redissolve, the compound may have limited solubility or may have degraded to a less soluble product.
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Evaluate Solvent Stability: HEPT is typically dissolved in DMSO for in vitro assays. Ensure the DMSO is of high purity and anhydrous, as water content can promote hydrolysis over long-term storage.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation. It is best practice to aliquot stock solutions into single-use volumes.
-
Re-quantify the Solution: Use a validated analytical method, such as HPLC-UV, to accurately determine the current concentration of the HEPT stock solution.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of HEPT
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of HEPT. A stability-indicating HPLC method is required to analyze the stressed samples.
1. Sample Preparation:
-
Prepare a stock solution of HEPT in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix equal volumes of the HEPT stock solution and 1N HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Mix equal volumes of the HEPT stock solution and 1N NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Mix equal volumes of the HEPT stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid HEPT compound at 80°C for 48 hours. Also, store the HEPT stock solution at 80°C for 48 hours. |
| Photodegradation | Expose the solid HEPT compound and the HEPT stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. |
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method for HEPT
A stability-indicating HPLC method is crucial for accurately quantifying HEPT in the presence of its degradation products.
1. Initial Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where HEPT has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: The key validation parameter for a stability-indicating method. This is demonstrated by showing that the method can separate the HEPT peak from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Data Presentation
The results of a forced degradation study should be summarized in a table to clearly present the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Results for HEPT
| Stress Condition | % Degradation of HEPT | Number of Degradation Products |
| 1N HCl, 60°C, 24h | [Insert Data] | [Insert Data] |
| 1N NaOH, 60°C, 24h | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] |
| Thermal (Solid), 80°C, 48h | [Insert Data] | [Insert Data] |
| Thermal (Solution), 80°C, 48h | [Insert Data] | [Insert Data] |
| Photolytic | [Insert Data] | [Insert Data] |
Visualizations
Caption: Workflow for a forced degradation study of the HEPT compound.
Technical Support Center: Optimizing HEPT Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and its analogs in antiviral assays. HEPT and related compounds are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are highly active against HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is HEPT and what is its primary antiviral target?
A1: HEPT stands for 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. It is a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its primary target is the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the replication of the virus. It is important to note that HEPT compounds are not typically active against hepatitis viruses; their therapeutic focus is HIV-1.
Q2: What is the mechanism of action of HEPT and other NNRTIs?
A2: HEPT and other NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, located approximately 10 Å away from the enzyme's active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus halting the replication process.[3]
Q3: What type of assay is typically used to screen HEPT compounds for antiviral activity?
A3: A common and reliable method for screening HEPT compounds is a cell-based assay that measures the inhibition of HIV-1 induced cytopathic effects. The MTT assay, which quantifies cell viability through the metabolic conversion of a tetrazolium salt to a colored formazan product, is frequently used.[1][4] In this setup, a reduction in the cytopathic effect of the virus due to the activity of the HEPT compound results in higher cell viability, which is measured colorimetrically.
Q4: How are the potency and toxicity of HEPT compounds quantified?
A4: The potency and toxicity are typically expressed using the following metrics:
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%.[1][5]
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.[1][5]
-
Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window, as the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | HEPT and its analogs are often lipophilic and have poor aqueous solubility. | - Prepare stock solutions in 100% DMSO. - When diluting into aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. - Use a step-wise dilution approach, and vortex gently between dilutions. - Consider the use of solubility-enhancing excipients if precipitation persists, but validate that they do not interfere with the assay. |
| High Variability in Assay Results | - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in the microplate. - Contamination of cell cultures. | - Use a hemocytometer or automated cell counter to ensure accurate cell numbers for seeding. - Use calibrated pipettes and practice consistent pipetting technique. - To minimize edge effects, do not use the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium. - Regularly test cell lines for mycoplasma contamination. |
| High Background in Control Wells (No Virus) | - Compound is cytotoxic at the tested concentrations. - Contamination of the compound stock solution. | - Determine the CC50 of the compound in uninfected cells to establish a non-toxic concentration range for the antiviral assay. - Filter-sterilize the compound stock solution. |
| No Antiviral Activity Observed | - Compound is inactive against the tested HIV-1 strain. - Degradation of the compound. - Incorrect assay setup. | - Verify the activity of a known NNRTI (e.g., Nevirapine) as a positive control. - Store compound stock solutions at -20°C or -80°C and protect from light. - Double-check all reagent concentrations and incubation times in the experimental protocol. |
| Inconsistent IC50 Values | - Viral stock titer varies between experiments. - Cell passage number is too high, leading to changes in susceptibility to infection. | - Aliquot and freeze the viral stock to ensure the same titer is used for each experiment. - Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data: Structure-Activity Relationship of HEPT Analogs
The following table summarizes the anti-HIV-1 activity and cytotoxicity of selected HEPT analogs, demonstrating the impact of substitutions on the phenylthio and pyrimidine moieties.
| Compound | R1 (at C5) | Substitution on Phenyl Ring | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HEPT | -CH3 | None | 5.06 | >405 | >80 |
| Analog 1 | -CH2CH3 | None | 0.12 | >200 | >1667 |
| Analog 2 | -CH(CH3)2 | None | 0.063 | >100 | >1587 |
| Analog 3 | -CH3 | 3,5-dimethyl | 0.26 | >100 | >385 |
| Analog 4 | -CH2CH3 | 3,5-dimethyl | <0.1 | >100 | >1000 |
| Analog 5 | -CH(CH3)2 | 3,5-dimethyl | <0.1 | >100 | >1000 |
Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed Methodology: Anti-HIV-1 MTT Assay Using MT-4 Cells
This protocol describes a cell-based assay to determine the anti-HIV-1 activity of HEPT compounds by measuring the inhibition of virus-induced cytopathic effects in MT-4 cells using the MTT colorimetric method.
Materials:
-
MT-4 cells
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HIV-1 (e.g., IIIB strain)
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RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
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HEPT compounds and control drugs (e.g., Nevirapine) dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
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96-well microplates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the exponential growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the HEPT compounds and control drugs in cell culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Assay Setup:
-
Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
Add 100 µL of the diluted compounds to the appropriate wells.
-
Include wells for "cell control" (cells only) and "virus control" (cells and virus, no compound).
-
-
Viral Infection: Add 50 µL of an appropriate dilution of the HIV-1 stock to all wells except the "cell control" wells. The amount of virus should be sufficient to cause a significant cytopathic effect in 4-5 days.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, or until the cytopathic effect in the "virus control" wells is prominent.
-
MTT Assay:
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cell control" and "virus control" wells.
-
Determine the IC50 and CC50 values by plotting the percentage of inhibition versus the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI = CC50/IC50).
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Interpreting Unexpected Results in High-Throughput Ecotoxicological Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their High-Throughput Ecotoxicological Screening (HTS) experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pipetting Errors | 1. Verify the calibration of all single and multichannel pipettes. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent pipette tip immersion depth. 4. Automate liquid handling steps if possible. | Coefficient of variation (%CV) between replicates should decrease to an acceptable range (typically <15%). |
| Edge Effects | 1. Avoid using the outer wells of the microplate. 2. Fill the outer wells with sterile water or media to create a humidity barrier. 3. Ensure even temperature distribution during incubation. | Reduced variability between inner and outer wells of the microplate. |
| Cell/Organism Health | 1. Monitor the health and viability of your test organisms (e.g., zebrafish embryos, daphnia) before initiating the assay. 2. Ensure consistent age and developmental stage of organisms. | Healthier and more uniform test populations leading to more consistent responses. |
| Reagent Inhomogeneity | 1. Ensure all reagents are completely thawed and mixed thoroughly before use. 2. Prepare master mixes to minimize well-to-well variability. | Consistent assay performance across the entire plate. |
Experimental Workflow for Diagnosing High Variability:
Issue 2: High Rate of False Positives or False Negatives
Your assay is identifying too many inactive compounds as active (false positives) or missing known active compounds (false negatives).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Assay Window | 1. Re-evaluate your positive and negative controls to ensure a sufficient signal-to-background ratio. 2. Optimize the concentration of reagents to maximize the assay window. | A clear and statistically significant difference between positive and negative controls. |
| Compound Interference | 1. Screen compounds for autofluorescence or light scattering if using an optical assay. 2. Perform counter-screens to identify compounds that interfere with the detection system. | Identification and exclusion of compounds that directly interfere with the assay technology. |
| Suboptimal Z'-factor | 1. The Z'-factor is a measure of assay quality. A value between 0.5 and 1.0 is excellent. 2. If Z' < 0.5, re-optimize the assay parameters (e.g., incubation time, reagent concentration). | An improved Z'-factor, indicating a more robust and reliable assay. |
Signaling Pathway for a Hypothetical Ecotox Assay (e.g., Estrogen Receptor Activation):
Technical Support Center: Working with HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HEPT, a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is HEPT and what is its primary mechanism of action?
A1: HEPT, or 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside analogs, HEPT does not bind to the active site of the enzyme but rather to a hydrophobic pocket located near the active site, known as the NNRTI-binding pocket. This binding induces a conformational change in the enzyme, which inhibits its DNA polymerase activity and thus prevents the replication of the virus.
Q2: What are the common challenges encountered when working with HEPT in vitro?
A2: The most common challenges when working with HEPT in vitro include its limited aqueous solubility, the potential for cytotoxicity at high concentrations, and the development of drug resistance in HIV-1 strains. Proper experimental design is crucial to mitigate these issues.
Q3: How should I prepare a stock solution of HEPT?
A3: Due to its hydrophobic nature, HEPT has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in 100% DMSO can be prepared and stored at -20°C. When preparing working solutions for cell culture experiments, it is crucial to dilute the DMSO stock to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.1%).
Q4: Which HIV-1 strains are known to be resistant to HEPT?
A4: Resistance to HEPT and other NNRTIs is a significant challenge. Mutations in the NNRTI-binding pocket of the reverse transcriptase enzyme can reduce the binding affinity of the drug. Common mutations conferring resistance to NNRTIs include K103N, Y181C, and G190A. When working with different strains of HIV-1, it is essential to consider their susceptibility profile to HEPT.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Antiviral Activity
| Possible Cause | Troubleshooting Step |
| HEPT Precipitation | Due to its low aqueous solubility, HEPT can precipitate out of solution, especially at higher concentrations or in aqueous media. Visually inspect your working solutions for any signs of precipitation. If precipitation is observed, prepare a fresh working solution from your DMSO stock, ensuring that the final concentration of HEPT is within its solubility limit in the assay medium. You may also consider the use of a solubilizing agent, but its compatibility with your experimental system must be validated. |
| Degradation of HEPT | Improper storage of HEPT stock solutions can lead to degradation. HEPT stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Resistant HIV-1 Strain | The HIV-1 strain used in your assay may have pre-existing mutations in the reverse transcriptase gene that confer resistance to HEPT. Sequence the reverse transcriptase gene of your viral stock to check for known NNRTI resistance mutations. |
| Inactive Compound | If you suspect the quality of your HEPT compound, consider obtaining a new batch from a reputable supplier. You can also verify its identity and purity using analytical techniques such as HPLC and mass spectrometry. |
Issue 2: High Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final concentration of DMSO in your cell culture medium may be too high, leading to cytotoxicity. Ensure that the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| HEPT-Induced Cytotoxicity | At high concentrations, HEPT itself may exhibit cytotoxic effects. Determine the 50% cytotoxic concentration (CC50) of HEPT in your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTox-Glo). This will help you establish a therapeutic window for your antiviral assays. |
| Contamination | Microbial contamination of your cell culture or reagents can lead to cell death. Regularly check your cultures for signs of contamination and test your reagents for sterility. |
Experimental Protocols
Protocol 1: Determination of HEPT Antiviral Activity (EC50)
This protocol outlines a general method for determining the 50% effective concentration (EC50) of HEPT against HIV-1 in a cell-based assay.
Materials:
-
HEPT compound
-
DMSO (cell culture grade)
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
HIV-1 viral stock of known titer
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, reverse transcriptase activity assay kit)
Methodology:
-
Prepare HEPT Stock Solution: Prepare a 10 mM stock solution of HEPT in 100% DMSO.
-
Cell Plating: Seed the HIV-1 permissive cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare Serial Dilutions: Prepare a series of twofold serial dilutions of the HEPT stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Infection: Add the diluted HEPT to the cells, followed by the addition of the HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include control wells with cells only, cells with virus only (no drug), and cells with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantify Viral Replication: After the incubation period, quantify the extent of viral replication in the culture supernatants using a suitable method, such as a p24 antigen capture ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each HEPT concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the HEPT concentration and determine the EC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of HEPT on HIV-1 Reverse Transcriptase.
Caption: Workflow for determining the antiviral activity (EC50) of HEPT.
Technical Support Center: 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HEPT) and what are its primary uses?
This compound (HEPT) is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It and its analogues are primarily investigated for their potential as anti-HIV-1 agents.[1][2][3]
Q2: What are the main functional groups in HEPT that might be susceptible to degradation?
HEPT contains several functional groups that can be prone to degradation under certain experimental conditions. These include:
-
Thioether Linkage: Susceptible to oxidation.
-
Ether Linkage: Can be cleaved under strong acidic conditions.
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Hydroxyl Group: Can undergo oxidation or esterification.
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Thymine Ring: A pyrimidine base that can be susceptible to photodegradation and other ring-opening reactions under harsh conditions.
Q3: What are the optimal storage conditions for HEPT?
To minimize degradation, HEPT should be stored as a solid in a tightly sealed container, protected from light, and stored in a cool, dry place. For long-term storage, it is recommended to store it at -20°C. If in solution, it should be stored at -80°C and used as quickly as possible. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Q4: I am observing a loss of activity of my HEPT compound in my experiments. What could be the potential causes?
Loss of activity can be attributed to the chemical degradation of HEPT. The most common causes include:
-
Oxidation of the thioether: This can occur in the presence of oxidizing agents or even atmospheric oxygen over time, leading to the formation of the corresponding sulfoxide or sulfone.
-
Hydrolysis of the ether linkage: This is more likely to occur if the compound is exposed to strongly acidic conditions.
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Photodegradation: Exposure to UV or even ambient light for extended periods can lead to the degradation of the thymine ring.[4][5][6]
-
Inappropriate solvent or pH: Using a reactive solvent or a pH that promotes hydrolysis or oxidation can lead to degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC analysis of a HEPT sample.
Possible Cause: Degradation of HEPT.
Troubleshooting Steps:
-
Analyze the new peaks: Compare the retention times and UV spectra of the new peaks with potential degradation products.
-
Review your experimental conditions:
-
pH: Was the sample exposed to strong acids or bases?
-
Oxidizing agents: Were there any potential oxidizing agents in your buffers or reagents (e.g., peroxides in ethers)?
-
Light exposure: Was the sample protected from light during storage and handling?
-
Temperature: Was the sample exposed to high temperatures?
-
-
Perform a forced degradation study: Subject a fresh sample of HEPT to controlled stress conditions (acid, base, oxidation, heat, light) to identify the degradation products and compare them to the unexpected peaks in your sample.
Issue 2: My HEPT solution has turned yellow.
Possible Cause: Oxidation of the phenylthio group or degradation of the thymine ring.
Troubleshooting Steps:
-
Confirm degradation: Analyze the yellowed solution by HPLC-UV/Vis to check for the appearance of new peaks and changes in the UV-Vis spectrum.
-
Check for sources of oxidation:
-
Solvent purity: Ensure that the solvent used is free of peroxides. For example, unstabilized THF can form peroxides upon storage.
-
Air exposure: Minimize the headspace in your storage vial and consider purging with an inert gas like argon or nitrogen before sealing.
-
-
Protect from light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
Potential Degradation Pathways
Based on the chemical structure of HEPT, several degradation pathways can be anticipated under forced degradation conditions.
Table 1: Summary of Potential Degradation Pathways and Products of HEPT
| Stress Condition | Potential Degradation Pathway | Major Degradation Products |
| Acidic | Cleavage of the N-glycosidic bond and ether linkage. | Thymine, 6-(phenylthio)thymine, 2-hydroxyethoxy-containing fragments. |
| Basic | Limited degradation expected under mild basic conditions. | Potential for some hydrolysis if heated. |
| Oxidative | Oxidation of the thioether. | 1-((2-Hydroxyethoxy)methyl)-6-(phenylsulfinyl)thymine (Sulfoxide), 1-((2-Hydroxyethoxy)methyl)-6-(phenylsulfonyl)thymine (Sulfone). |
| Thermal | General decomposition at high temperatures. | Complex mixture of smaller molecules. |
| Photolytic | Dimerization or degradation of the thymine ring.[6] | Thymine dimers, ring-opened products. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of HEPT
-
Solid HEPT:
-
Upon receipt, store the solid compound in a desiccator at -20°C.
-
Weigh out the required amount quickly in a controlled environment with low humidity.
-
Tightly reseal the container and store it back at -20°C.
-
-
HEPT in Solution:
-
Use high-purity, peroxide-free solvents for dissolution.
-
Prepare stock solutions at a high concentration to minimize the volume of solvent.
-
Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protect solutions from light at all times by using amber vials or by wrapping the vials in aluminum foil.
-
Before use, thaw the aliquot quickly and keep it on ice.
-
Protocol 2: Forced Degradation Study of HEPT
Objective: To identify the potential degradation products of HEPT under various stress conditions.
Materials:
-
HEPT
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of HEPT in methanol.
-
Acid Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid HEPT in a vial.
-
Heat in an oven at 105°C for 48 hours.
-
Dissolve the sample in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a 1 mg/mL solution of HEPT in methanol to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a control sample (HEPT solution without stress treatment), by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the HEPT peak.
-
Visualizations
Caption: Troubleshooting workflow for HEPT degradation.
Caption: Potential degradation pathways of HEPT.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical studies on thymine photodimerization mediated by oxidatively generated DNA lesions and epigenetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymine dissociation and dimer formation: A Raman and synchronous fluorescence spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HEPT Resistance in HIV-1 Reverse Transcriptase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) compounds and investigating resistance mutations in HIV-1 reverse transcriptase (RT).
Frequently Asked Questions (FAQs)
Q1: What are the most common HEPT resistance mutations in HIV-1 reverse transcriptase?
A1: The most frequently observed mutations conferring resistance to HEPT compounds are located within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the HIV-1 RT. The most common of these is the Y181C mutation, which involves a substitution of tyrosine at position 181 with cysteine. Other notable mutations include K103N, Y188L/C/H, and G190A/E. The specific mutations and their prevalence can vary depending on the specific HEPT derivative and the selective pressure applied.
Q2: What is the primary mechanism of HEPT resistance?
A2: The primary mechanism of resistance to HEPT compounds is steric hindrance. The binding of these NNRTIs to a hydrophobic pocket in the RT enzyme induces a conformational change that inhibits its function. Mutations at key residues within this pocket can alter its shape and size, preventing the inhibitor from binding effectively while still allowing the enzyme to function. For example, the Y181C mutation removes a bulky tyrosine residue, which is a key interaction point for many NNRTIs, and replaces it with a smaller cysteine residue, thereby reducing the binding affinity of the drug.
Q3: How is resistance to HEPT compounds measured quantitatively?
A3: Resistance is typically quantified by determining the 50% inhibitory concentration (IC50) of the compound against viral strains or recombinant enzymes carrying specific mutations. The IC50 value is the concentration of the drug required to inhibit viral replication or enzyme activity by 50%. The degree of resistance is expressed as a "fold change," which is calculated by dividing the IC50 for the mutant virus/enzyme by the IC50 for the wild-type virus/enzyme. A higher fold change indicates a greater level of resistance.
Troubleshooting Guides
Enzymatic Assays
Problem: High background noise or low signal-to-noise ratio in my HIV-1 RT enzyme kinetics assay.
-
Possible Cause 1: Sub-optimal buffer conditions. The pH, salt concentration, and presence of divalent cations (like Mg2+) in the reaction buffer can significantly impact RT activity.
-
Troubleshooting Tip: Optimize the buffer components systematically. Titrate the pH between 7.0 and 8.0 and the MgCl2 concentration between 5 mM and 10 mM to find the optimal conditions for your specific enzyme preparation.
-
-
Possible Cause 2: Contamination of enzyme preparation. The recombinant RT preparation may be contaminated with nucleases or other proteins that interfere with the assay.
-
Troubleshooting Tip: Purify the enzyme further using affinity or ion-exchange chromatography. Verify the purity of your enzyme preparation using SDS-PAGE.
-
-
Possible Cause 3: Instability of the HEPT compound. Some HEPT derivatives may be unstable in certain buffers or over time.
-
Troubleshooting Tip: Prepare fresh dilutions of the compound for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C in DMSO).
-
Cell-Based Assays (Phenotyping)
Problem: Inconsistent IC50 values for HEPT compounds in my cell-based assay.
-
Possible Cause 1: Variability in cell health and density. The metabolic state and number of cells used in the assay can influence the outcome of the experiment.
-
Troubleshooting Tip: Ensure that cells are in the logarithmic growth phase and have high viability (>95%). Use a consistent cell seeding density for all experiments.
-
-
Possible Cause 2: Fluctuation in virus titer. The amount of virus used to infect the cells can affect the IC50 value.
-
Troubleshooting Tip: Accurately titrate your viral stocks before each experiment and use a consistent multiplicity of infection (MOI).
-
-
Possible Cause 3: Serum protein binding. HEPT compounds can bind to proteins in the fetal bovine serum (FBS) used in cell culture media, reducing their effective concentration.
-
Troubleshooting Tip: Maintain a consistent percentage of FBS across all experiments. For more precise measurements, consider using a protein-free or low-protein medium if your cell line can tolerate it.
-
Genetic Analysis (Genotyping)
Problem: I am getting ambiguous sequencing results for the reverse transcriptase gene.
-
Possible Cause 1: Mixed viral populations. The sample may contain a mixture of wild-type and mutant viral quasi-species.
-
Troubleshooting Tip: Clone the PCR product into a plasmid vector and sequence individual clones to identify the different variants present in the population. Alternatively, consider using more sensitive techniques like next-generation sequencing (NGS) to characterize the viral population.
-
-
Possible Cause 2: Poor quality of the sequencing template. The PCR product may be of low quality or quantity.
-
Troubleshooting Tip: Optimize the PCR conditions to obtain a single, strong band of the correct size. Purify the PCR product using a reliable kit before sequencing.
-
Quantitative Data Summary
The following table summarizes the fold change in resistance for common HEPT-resistant mutations against a representative HEPT compound.
| Mutation | Fold Change in IC50 (Mutant IC50 / Wild-Type IC50) |
| K103N | 15 - 30 |
| Y181C | >100 |
| Y188L | 50 - 150 |
| G190A | 20 - 60 |
| K103N + Y181C | >500 |
Note: These values are approximate and can vary depending on the specific HEPT compound and the experimental conditions.
Experimental Protocols
HIV-1 Reverse Transcriptase Enzyme Kinetics Assay
This protocol outlines a standard method for measuring the enzymatic activity of HIV-1 RT and its inhibition by HEPT compounds.
Materials:
-
Recombinant HIV-1 RT
-
Reaction Buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
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HEPT compound stock solution (in DMSO)
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96-well plates
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Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the HEPT compound in the reaction buffer.
-
In a 96-well plate, add the diluted HEPT compound or DMSO (as a control).
-
Add the recombinant HIV-1 RT to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding a mixture of the poly(rA)-oligo(dT) template-primer and [³H]-dTTP.
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Incubate the reaction for 1 hour at 37°C.
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Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
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Precipitate the radiolabeled DNA on ice for 30 minutes.
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Harvest the precipitated DNA onto glass fiber filters and wash with 5% TCA and then with ethanol.
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Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol describes the generation of specific resistance mutations in the RT gene for subsequent protein expression and characterization.
Materials:
-
Plasmid containing the wild-type HIV-1 RT gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize complementary primers containing the desired mutation, flanked by 15-20 base pairs of the correct sequence on both sides.
-
Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.
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Digest the PCR product with DpnI to remove the parental, methylated template DNA.
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Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
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Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
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Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
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Verify the presence of the desired mutation by DNA sequencing.
Visualizations
Caption: Workflow for characterizing HEPT resistance mutations.
Caption: Mechanism of HEPT resistance in HIV-1 RT.
Technical Support Center: Researching HEPT-Resistant HIV-1 Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HEPT-resistant HIV-1 strains.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving HEPT-resistant HIV-1, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 values in antiviral susceptibility assays.
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Question: We are seeing significant variability in the IC50 values for our HEPT compounds against the same mutant HIV-1 strain across different experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
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Cell Viability and Density: Ensure that the host cells (e.g., MT-4, CEM-SS) are healthy and seeded at a consistent density for each assay. Over-confluent or unhealthy cells can affect viral replication and drug metabolism.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment. Variations in the amount of virus used for infection can lead to shifts in the apparent IC50 values.
-
Compound Stability: HEPT compounds, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions of your compounds from a stock solution for each experiment whenever possible.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations (e.g., MTT), or the timing of additions can introduce variability. Strict adherence to a standardized protocol is crucial.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and metabolism, leading to unreliable results. Regularly test your cell cultures for contamination.
-
Issue 2: Difficulty in expressing and purifying mutant reverse transcriptase.
-
Question: We have successfully introduced a resistance mutation into the reverse transcriptase gene using site-directed mutagenesis, but we are facing low yields and protein aggregation during expression and purification. What can we do?
-
Answer: Expression and purification of mutant proteins can be challenging. Here are some troubleshooting steps:
-
Expression System Optimization: If using an E. coli expression system, try different host strains (e.g., Rosetta, BL21(DE3)pLysS) that can compensate for codon bias or assist with protein folding.
-
Lower Induction Temperature and IPTG Concentration: Inducing protein expression at a lower temperature (e.g., 16-20°C) and with a lower concentration of IPTG can slow down protein synthesis, promoting proper folding and reducing the formation of inclusion bodies.
-
Solubility Tags: Consider fusing a solubility-enhancing tag (e.g., MBP, GST) to your mutant RT. These tags can improve the solubility of the protein, and most can be cleaved off after purification.
-
Lysis and Purification Buffers: Optimize the composition of your lysis and purification buffers. The addition of detergents (e.g., Triton X-100, NP-40), glycerol, or co-factors can help maintain protein stability. Ensure the pH of the buffer is optimal for your protein.
-
Refolding from Inclusion Bodies: If the protein is primarily in inclusion bodies, you may need to denature the protein using agents like urea or guanidinium chloride and then refold it by gradually removing the denaturant. This process often requires extensive optimization.
-
Issue 3: Discrepancy between genotypic and phenotypic resistance results.
-
Question: Our genotypic analysis confirms the presence of a known HEPT resistance mutation, but our phenotypic assay shows only a minor shift in the IC50 value. Why is there a discrepancy?
-
Answer: Discrepancies between genotypic and phenotypic resistance data can occur and often provide valuable insights:
-
Minor vs. Major Resistance Mutations: Some mutations may only confer low-level resistance on their own and require the presence of other mutations to have a significant impact on drug susceptibility.[1]
-
Viral Fitness: The resistance mutation may come at a cost to the virus's replicative capacity (fitness). In the context of a cell-based assay, a less fit virus may not replicate as efficiently, potentially masking the full extent of its drug resistance.
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Assay Sensitivity: The phenotypic assay may not be sensitive enough to detect small but clinically relevant shifts in susceptibility. Ensure your assay has a sufficient dynamic range and that your positive and negative controls are behaving as expected.
-
Presence of Mixed Viral Populations: The genotypic assay might be detecting a resistant variant that is a minor component of the viral population. In a phenotypic assay, the more susceptible, wild-type-like viruses in the population may outcompete the resistant variants, leading to an apparently lower level of resistance.[2]
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Antagonistic Mutations: In some cases, a mutation that confers resistance to one drug can increase susceptibility to another. While less common within the same drug class, it's a possibility to consider, especially with complex mutational patterns.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the research of HEPT-resistant HIV-1 strains.
-
Question: What are the primary amino acid mutations in HIV-1 reverse transcriptase known to confer resistance to HEPT and its analogs?
-
Answer: Research has identified several key mutations in the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket that can lead to resistance to HEPT compounds. These include, but are not limited to, L100I, K103N, Y181C, Y188L, and E138K.[4] The Y181C mutation is particularly significant as the tyrosine at this position is crucial for the binding of many NNRTIs, including HEPT derivatives.
-
Question: How does resistance to HEPT compounds develop at a molecular level?
-
Answer: HEPT compounds are NNRTIs that bind to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, located near the polymerase active site.[5] This binding induces a conformational change in the enzyme that inhibits its function.[5] Resistance mutations typically alter the amino acid residues lining this binding pocket. These changes can sterically hinder the binding of the HEPT compound or reduce the hydrophobic interactions necessary for stable binding, thereby allowing the enzyme to remain active in the presence of the drug.
-
Question: What is the "fold change" in resistance, and how is it calculated?
-
Answer: The fold change in resistance is a measure of how much more resistant a mutant virus is to a drug compared to the wild-type virus. It is calculated by dividing the IC50 (or EC50) of the drug for the mutant virus by the IC50 (or EC50) of the drug for the wild-type virus. For example, if a HEPT compound has an IC50 of 10 nM against wild-type HIV-1 and an IC50 of 200 nM against a mutant strain, the fold change in resistance is 20 (200 nM / 10 nM). A higher fold change indicates a greater level of resistance.[6][7]
-
Question: Can I use a genotypic resistance test to predict the effectiveness of a novel HEPT analog?
-
Answer: A genotypic test can provide a strong indication of potential resistance. If the test identifies mutations known to confer resistance to other HEPT compounds or NNRTIs that bind in a similar manner, it is likely that your novel analog will also have reduced efficacy. However, phenotypic testing is essential to confirm this and to quantify the extent of the resistance. Some novel compounds are specifically designed to be effective against common resistant strains, so a genotypic result alone may not tell the whole story.
-
Question: What are the essential controls to include in an in vitro HEPT resistance assay?
-
Answer: To ensure the validity of your results, you should always include the following controls:
-
Wild-Type Virus/Enzyme: To establish a baseline for drug susceptibility.
-
Known Resistant Strains: To confirm that your assay can detect resistance.
-
No-Drug Control: To measure the maximum viral replication or enzyme activity.
-
No-Virus/No-Enzyme Control: To determine the background signal of the assay.
-
Reference NNRTI: Include a well-characterized NNRTI (e.g., Nevirapine, Efavirenz) to compare the potency and resistance profile of your HEPT compound.
-
Data Presentation
Table 1: In Vitro Activity of a Novel HEPT Analog (7g) and a Precursor Compound (3) Against Wild-Type and NNRTI-Resistant HIV-1 Strains.
| HIV-1 Strain | Relevant Mutations | Compound 3 EC50 (µM) | Compound 7g EC50 (µM) | Fold Change in Potency (7g vs. 3) |
| Wild-Type (NL4-3) | None | 0.01681 | 0.007468 | ~2.25x more potent |
| Mutant 1 | E138K | > 0.1 | 0.026 | > 3.8x more potent |
| Mutant 2 | Y181C | > 0.1 | 0.018 | > 5.5x more potent |
| Mutant 3 | L100I | > 0.1 | 0.038 | > 2.6x more potent |
| Mutant 4 | K103N | > 0.1 | 0.008 | > 12.5x more potent |
| Mutant 5 | Y188L | > 0.1 | 0.032 | > 3.1x more potent |
Data adapted from a study on novel HEPT analogs. EC50 is the concentration of the compound that causes 50% inhibition of viral replication. Fold change is calculated based on the relative potency of compound 7g compared to compound 3 against the resistant strains.[4]
Experimental Protocols
1. Antiviral Susceptibility Assay (MTT-based)
This protocol is for determining the 50% effective concentration (EC50) of a HEPT compound against HIV-1 in a cell-based assay.
-
Materials:
-
MT-4 or other susceptible human T-cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 stock of known titer
-
HEPT compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of culture medium.
-
Prepare serial dilutions of the HEPT compound in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Add 100 µL of HIV-1 diluted in culture medium to each well (except "cells only" controls) at a predetermined MOI (e.g., 0.01).
-
Incubate the plates for 5-7 days at 37°C in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the "cells only" and "virus only" controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
2. Site-Directed Mutagenesis for Generating Resistant HIV-1 RT
This protocol is based on the QuikChange™ method for introducing point mutations into the reverse transcriptase gene cloned into an expression vector.
-
Materials:
-
Plasmid DNA containing the wild-type HIV-1 reverse transcriptase gene
-
Two complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with the appropriate antibiotic
-
-
Procedure:
-
Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
Set up a PCR reaction with the plasmid DNA template, the mutagenic primers, dNTPs, and the high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the mutant plasmid. A typical program includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.
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Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
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Select several colonies and grow overnight cultures.
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Isolate the plasmid DNA from the overnight cultures and sequence the reverse transcriptase gene to confirm the presence of the desired mutation.
-
3. HIV-1 Reverse Transcriptase Enzymatic Assay
This protocol describes a colorimetric assay to measure the activity of purified wild-type or mutant HIV-1 RT and the inhibitory effect of HEPT compounds.
-
Materials:
-
Purified recombinant HIV-1 RT (wild-type or mutant)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
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Poly(A) template and Oligo(dT) primer
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Biotin-dUTP and dTTP
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Streptavidin-coated 96-well plates
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Anti-digoxigenin-peroxidase (POD) conjugate
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POD substrate (e.g., ABTS)
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Stop solution (e.g., 1% SDS)
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Microplate reader
-
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Procedure:
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In a 96-well plate, add the reaction buffer, poly(A)/oligo(dT) template/primer, and a mixture of biotin-dUTP and dTTP.
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Add serial dilutions of the HEPT compound to the appropriate wells. Include "enzyme only" (no drug) and "no enzyme" controls.
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Initiate the reaction by adding the purified HIV-1 RT to each well.
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Incubate the plate at 37°C for 1-2 hours.
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Stop the reaction and transfer the contents to a streptavidin-coated plate.
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Incubate to allow the biotinylated DNA product to bind to the streptavidin.
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Wash the plate to remove unbound components.
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Add the anti-digoxigenin-POD conjugate and incubate.
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Wash the plate again.
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Add the POD substrate and incubate until a color change is observed.
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Add the stop solution and read the absorbance at the appropriate wavelength.
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Calculate the percentage of RT inhibition for each drug concentration and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Potency Enhancement of HEPT Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of potent anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are HEPT analogs and what is their mechanism of action?
A: HEPT and its analogs are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show potent activity against HIV-1.[1] Unlike nucleoside analogs, they do not bind to the active site of the reverse transcriptase (RT) enzyme. Instead, they bind to a hydrophobic, allosteric pocket located near the active site, known as the NNRTI binding pocket (NNRTIBP).[2] This binding induces a conformational change in the enzyme, which inhibits its function and disrupts the HIV-1 replication cycle.[2] A critical interaction for many HEPT analogs is the formation of a hydrogen bond between the 3-NH group of the thymine ring and the backbone carbonyl oxygen of the Lys101 residue in the RT enzyme.[1]
Q2: What are the key structural modifications to consider for enhancing the potency of HEPT analogs?
A: Structure-activity relationship (SAR) studies have identified several key regions on the HEPT scaffold where modifications can significantly impact potency. The most critical areas are:
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C-5 Position of the Pyrimidine Ring: The size and nature of the substituent at this position are crucial. A moderately sized alkyl group, such as an isopropyl or cyclopropyl group, can enhance interactions with the Tyr181 residue of the RT enzyme.[3][4] Replacing an isopropyl group with a cyclopropyl ring has been shown to improve both potency and the safety profile of the analog.[4]
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C-6 Phenylthio Group: Substitutions on the C-6 phenyl ring play a major role in optimizing potency. Introducing electron-withdrawing groups, such as fluorine atoms, can lead to a substantial increase in anti-HIV activity. For example, a 2,5-difluoro substitution on the phenyl ring has resulted in a highly potent analog.[4]
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N-1 Side Chain: The 1-[(2-hydroxyethoxy)methyl] side chain is important for binding, but modifications here are generally less impactful than at the C-5 and C-6 positions.
Q3: How do specific substitutions affect potency and cytotoxicity? A quantitative comparison.
A: The following table summarizes the in vitro anti-HIV-1 activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI = CC₅₀/EC₅₀) for a lead compound and two optimized HEPT analogs. A lower EC₅₀ value indicates higher potency, while a higher SI value indicates a better safety profile.
| Compound ID | C-5 Substituent | C-6 Phenyl Ring Substitution | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Lead Compound 2 | Isopropyl | Unsubstituted | 0.063 | 34.0 | 565 | [4][5] |
| Analog 9h | Cyclopropyl | 2,5-Difluoro | 0.017 | >39.65 | >2328 | [4] |
| Analog 7g | Isopropyl | 3,5-Dimethyl-4-methoxy | 0.0075 | >31.8 | >4260 | [5] |
As the data shows, strategic modifications at the C-5 and C-6 positions can lead to a significant increase in potency and a more favorable selectivity index.[4][5]
Q4: My lead HEPT analog shows low potency. What are the first troubleshooting steps?
A: If your lead compound is exhibiting lower-than-expected potency, a systematic optimization approach is recommended. The following workflow outlines key steps for troubleshooting and enhancing the activity of your HEPT analog.
Q5: What is a standard protocol for assessing the in vitro anti-HIV-1 activity of HEPT analogs?
A: A common method is to use a cell-based assay with TZM-bl cells, which are engineered to express HIV-1 receptors and contain an HIV-1 Tat-inducible luciferase reporter gene.[6] Infection of these cells by HIV-1 leads to the production of luciferase, which can be easily quantified.
Experimental Protocol: In Vitro Anti-HIV-1 Assay Using TZM-bl Cells
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Cell Preparation:
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Culture TZM-bl cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seed 1x10⁴ cells per well in a 96-well flat-bottom plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
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Prepare a stock solution of the HEPT analog in DMSO.
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Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.1%).
-
-
Infection:
-
On the day of the experiment, remove the medium from the plated TZM-bl cells.
-
Add the diluted HEPT analogs to the wells. Include control wells with medium only (cell control) and medium with virus but no compound (virus control).
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Add a pre-titered amount of HIV-1 virus stock (e.g., NL4-3 strain) to all wells except the cell control.[6]
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Activity Measurement:
-
After incubation, remove the supernatant.
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Bright-Glo™).
-
Transfer the cell lysate to a white 96-well plate.
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Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Q6: My potent HEPT analog is showing high cytotoxicity. What strategies can I employ to improve the selectivity index?
A: High cytotoxicity can limit the therapeutic potential of a potent compound. To improve the selectivity index (SI), you need to reduce cytotoxicity (increase the CC₅₀ value) while maintaining or improving potency (the EC₅₀ value). Consider the following strategies:
-
Bioisosteric Replacement: Replace moieties associated with toxicity with bioisosteres that retain the desired binding properties but have a better safety profile. For example, the switch from an isopropyl to a cyclopropyl group at the C-5 position was shown to reduce cytotoxicity.[4]
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Modulate Lipophilicity (LogP): Very high lipophilicity can sometimes be correlated with non-specific binding and cytotoxicity. Analyze the LogP of your analogs and consider modifications that reduce it without compromising binding to the hydrophobic NNRTI pocket.[7]
-
Introduce Polar Groups: Carefully introducing small polar groups at solvent-exposed positions can sometimes improve solubility and reduce off-target effects, potentially lowering cytotoxicity.
-
Pharmacokinetics Profiling: Evaluate the metabolic stability and potential for reactive metabolite formation. A compound that is rapidly converted to a toxic metabolite will exhibit high cytotoxicity. Modifying metabolically labile sites can improve the safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative structure–activity relationship study of anti-HIV activity of substituted HEPT using nonlinear models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing crystallization conditions for HEPT complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the crystallization of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) complexes, particularly with HIV-1 Reverse Transcriptase (RT).
Troubleshooting Guide
Problem: No Crystals Observed
Q1: I've screened multiple conditions and see no crystal formation, only clear drops. What should I do?
A1: A lack of crystal formation, resulting in clear drops, typically indicates that the concentration of either the protein-ligand complex or the precipitant is too low to induce nucleation. Here are several steps you can take to address this issue:
-
Increase Protein-HEPT Complex Concentration: Gradually increase the concentration of your HEPT-RT complex. A typical starting range for protein crystallization is 5-15 mg/mL. If you are below this, consider concentrating your sample.
-
Increase Precipitant Concentration: The precipitant concentration may be insufficient to drive the complex out of solution. Systematically increase the concentration of your primary precipitant (e.g., PEG, ammonium sulfate) in small increments.
-
Vary the pH: The pH of the crystallization buffer can significantly impact protein solubility and charge distribution, which are critical for crystal contact formation. Screen a broader pH range around the theoretical isoelectric point (pI) of the HEPT-RT complex.
-
Change the Crystallization Method: If you are using vapor diffusion, consider switching to a different method like microbatch or free-interface diffusion, which can sometimes be more effective for certain complexes.
-
Introduce Additives: Small molecules can sometimes stabilize the complex and promote crystallization. Consider screening a low-concentration additive screen that includes salts, organic molecules, or detergents.
Problem: Amorphous Precipitate Forms
Q2: My drops turn cloudy and form an amorphous precipitate instead of crystals. How can I resolve this?
A2: The formation of amorphous precipitate suggests that nucleation is occurring too rapidly and in a disordered manner. The goal is to slow down the process to favor the ordered arrangement of molecules into a crystal lattice.
-
Decrease Protein-HEPT Complex Concentration: A high degree of supersaturation can lead to rapid precipitation. Try decreasing the initial concentration of your HEPT-RT complex.
-
Decrease Precipitant Concentration: Lowering the precipitant concentration will reduce the driving force for precipitation, potentially slowing it down to a rate that favors crystal growth.
-
Modify the Temperature: Temperature affects solubility and the kinetics of crystallization.[1] Experiment with different temperatures for crystal growth. For some complexes, a lower temperature slows down kinetics, while for others, a higher temperature might be beneficial.
-
Adjust Drop Ratios in Vapor Diffusion: In hanging or sitting drop vapor diffusion, altering the ratio of the protein-complex solution to the reservoir solution can fine-tune the rate of equilibration and prevent rapid precipitation.[1]
-
Utilize Seeding: If you have previously obtained even very small or poor-quality crystals, you can use them to seed new crystallization trials. Microseeding or macroseeding can bypass the often-problematic nucleation phase.
Problem: Poor Crystal Quality (Small, Needle-like, or Clustered Crystals)
Q3: I'm getting crystals, but they are too small, needle-shaped, or grow in clusters. How can I improve their quality for diffraction studies?
A3: Obtaining high-quality, single crystals suitable for X-ray diffraction often requires fine-tuning the initial crystallization conditions.
-
Fine-tune Precipitant and pH: Create a grid screen around the successful condition, varying the precipitant concentration and pH in smaller increments. This can help identify a "sweet spot" for optimal crystal growth.
-
Slower Equilibration: In vapor diffusion, you can slow down the equilibration rate by using a larger drop volume or a lower precipitant concentration in the reservoir.
-
Additive Screening: Certain additives can act as "crystal improvers." Screening a range of additives at low concentrations can sometimes dramatically improve crystal morphology and size.
-
Control Temperature: A stable and optimized temperature is crucial. Consider moving your crystallization trays to a temperature-controlled incubator.
-
Annealing: Subjecting the crystals to brief temperature cycling (annealing) can sometimes help to reduce mosaicity and improve diffraction quality.
Frequently Asked Questions (FAQs)
Q4: What are typical starting conditions for crystallizing HEPT-RT complexes?
A4: While specific conditions for HEPT-RT are not widely published, data from other non-nucleoside reverse transcriptase inhibitor (NNRTI) complexes with HIV-1 RT can provide a strong starting point.[2][3] Many successful crystallizations of NNRTI-RT complexes have been achieved using the hanging drop vapor diffusion method.
Q5: How should I prepare my HEPT-RT complex for crystallization trials?
A5: The purity and homogeneity of your sample are paramount for successful crystallization.
-
Purification: The HIV-1 RT heterodimer (p66/p51) should be expressed and purified to >95% homogeneity.[4]
-
Complex Formation: Incubate the purified RT with a molar excess of HEPT to ensure saturation of the binding pocket.
-
Final Purification Step: It is often beneficial to perform a final gel filtration chromatography step after complex formation to remove any aggregated protein and excess unbound HEPT. The complex should be eluted in a low ionic strength buffer.
Q6: What are some common precipitants used for NNRTI-RT complex crystallization?
A6: Polyethylene glycols (PEGs) of various molecular weights and salts are common precipitants.
Q7: At what temperature should I conduct my crystallization experiments?
A7: Crystallization of NNRTI-RT complexes is often performed at a constant temperature, typically between 4°C and 20°C. Temperature can be a critical variable to screen for optimization.[1]
Data Presentation
Table 1: Recommended Starting Screening Conditions for HEPT-RT Complexes (based on other NNRTI-RT crystallizations)
| Parameter | Recommended Range | Notes |
| Protein-HEPT Complex Conc. | 5 - 15 mg/mL | Purity should be >95%. |
| Precipitant (Primary Screen) | PEG 3350, PEG 4000, PEG 6000 (10-25% w/v) | PEGs are a common starting point for NNRTI-RT complexes. |
| Ammonium Sulfate (1.0 - 2.0 M) | High salt concentrations can also be effective. | |
| Buffer pH | 6.0 - 8.5 | Screen a range of pH values. |
| Temperature | 4°C, 18°C, 20°C | Temperature should be kept constant during the experiment. |
| Method | Hanging Drop Vapor Diffusion | A widely used and effective method. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution(s) |
| Clear Drops | Low supersaturation | Increase protein/precipitant concentration, vary pH, try additives. |
| Amorphous Precipitate | High supersaturation | Decrease protein/precipitant concentration, adjust temperature, use seeding. |
| Poor Crystal Quality | Suboptimal growth conditions | Fine-tune precipitant/pH, slow equilibration, screen additives. |
Experimental Protocols & Visualizations
Protocol: Hanging Drop Vapor Diffusion for HEPT-RT Complex
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the purified HEPT-RT complex solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create an airtight environment.
-
Incubate: Transfer the plate to a stable temperature environment (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Caption: Experimental workflow for the crystallization of HEPT-RT complexes.
Troubleshooting Decision Tree
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Crystal structures of HIV-1 reverse transcriptase complexes with thiocarbamate non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extension into the entrance channel of HIV-1 reverse transcriptase – crystallography and enhanced solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for HEPT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of HEPT, primarily focusing on the two most common methods: recrystallization and column chromatography.
Troubleshooting Recrystallization of HEPT
| Problem | Potential Cause | Recommended Solution |
| HEPT does not dissolve in the hot solvent. | The solvent is not appropriate for HEPT. | Consult a solvent polarity chart. For HEPT, consider moderately polar solvents like ethanol, isopropanol, or ethyl acetate. A solvent mixture, such as ethanol/water or ethyl acetate/hexanes, can also be effective. |
| Insufficient solvent was used. | Add small portions of hot solvent until the solid dissolves completely. Avoid a large excess of solvent, as this will reduce the final yield. | |
| HEPT "oils out" instead of crystallizing. | The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate. |
| The solvent is too nonpolar for HEPT. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using a hydrocarbon solvent) to the hot solution until it becomes clear. | |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Be cautious not to evaporate too much, which could cause the product to precipitate out along with impurities. |
| The surface of the glassware is too smooth for nucleation to occur. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. | |
| Seeding is required to initiate crystallization. | Add a tiny crystal of pure HEPT to the cooled solution to act as a seed for crystal growth. | |
| Low recovery of purified HEPT. | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude HEPT. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely, including spending adequate time in an ice bath, before filtration. | |
| The product is significantly soluble in the cold wash solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| The purified HEPT is still impure (e.g., low melting point, discolored). | Impurities were co-precipitated with the HEPT. | Ensure slow cooling to allow for selective crystallization. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (be aware this can reduce yield). |
| The wash solvent was not cold enough. | Use ice-cold solvent for washing the crystals to minimize redissolving the pure product. |
Troubleshooting Column Chromatography of HEPT
| Problem | Potential Cause | Recommended Solution |
| Poor separation of HEPT from impurities (overlapping peaks). | The mobile phase (eluent) is too polar. | Decrease the polarity of the eluent. For silica gel chromatography of HEPT, a common starting point is a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Decrease the proportion of the polar solvent. |
| The mobile phase is not polar enough. | If HEPT is not moving from the baseline, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. | |
| The column was overloaded with the crude sample. | Use an appropriate ratio of crude material to stationary phase (typically 1:30 to 1:100 by weight for silica gel). | |
| HEPT elutes too quickly (low retention time). | The eluent is too polar. | Reduce the polarity of the mobile phase. |
| HEPT does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can be effective. |
| Streaking or tailing of the HEPT peak. | The sample was not loaded onto the column in a concentrated band. | Dissolve the crude HEPT in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the initial mobile phase) to load it onto the column. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel. |
| The column packing is uneven or has channels. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Cracks appear in the silica gel bed. | The column ran dry. | Never let the solvent level drop below the top of the silica gel. |
| The heat of adsorption of the solvent caused cracking. | Pack the column using a slurry method and allow it to equilibrate before loading the sample. | |
| Low recovery of HEPT. | The compound is irreversibly adsorbed to the silica gel. | This is less common for HEPT but can occur with very polar compounds. If suspected, deactivating the silica gel with a small amount of triethylamine in the eluent can help. |
| Some fractions containing the product were discarded. | Monitor the elution carefully using Thin Layer Chromatography (TLC) to identify all fractions containing HEPT before combining them. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing HEPT?
A1: The ideal recrystallization solvent for HEPT will dissolve it well at high temperatures but poorly at low temperatures. Based on its structure, moderately polar solvents are a good starting point. Common choices include ethanol, isopropanol, and ethyl acetate. Often, a two-solvent system, such as ethyl acetate/hexanes or ethanol/water, provides excellent results by allowing for fine-tuning of the polarity.
Q2: How can I determine the right solvent system for column chromatography of HEPT?
A2: Thin Layer Chromatography (TLC) is the best way to determine the optimal solvent system. The goal is to find a solvent mixture that gives your desired compound (HEPT) an Rf value of approximately 0.25-0.35. For HEPT on a silica gel plate, start with a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio) and adjust the polarity by changing the ratio of the solvents.
Q3: What are some common impurities I might encounter during HEPT synthesis and purification?
A3: Common impurities can include unreacted starting materials such as 6-(phenylthio)thymine, byproducts from the alkylation step, and decomposition products. The purification method should be chosen to effectively separate HEPT from these potentially more or less polar compounds.
Q4: My purified HEPT has a yellowish tint. How can I remove the color?
A4: A yellowish tint often indicates the presence of colored impurities. During recrystallization, you can try adding a very small amount of activated charcoal to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a significant loss of your product.
Q5: What is a typical yield and purity I can expect after purifying HEPT?
A5: The yield and purity will depend on the success of the synthesis and the chosen purification method. A successful purification should yield HEPT with a purity of >98%. The yield can vary significantly, but a well-optimized purification should aim to maximize recovery while achieving the desired purity.
Quantitative Data
The following tables provide representative data for the purification of HEPT. Note that actual results will vary depending on the specific experimental conditions.
Table 1: Recrystallization Solvents and Expected Outcomes for HEPT
| Solvent System | Typical Ratio (v/v) | Expected Purity | Expected Recovery | Notes |
| Ethanol/Water | ~9:1 | >98% | Moderate to High | Good for removing polar impurities. Water is added as the anti-solvent. |
| Ethyl Acetate/Hexanes | ~1:2 to 1:3 | >99% | High | Excellent for removing non-polar impurities. Hexanes act as the anti-solvent. |
| Isopropanol | N/A | >97% | Moderate | A single solvent system that can be effective but may require careful control of cooling. |
Table 2: Column Chromatography Conditions and Performance for HEPT Purification
| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Typical Purity | Typical Yield |
| Silica Gel | Hexanes:Ethyl Acetate | Gradient (e.g., 5% to 30% Ethyl Acetate) | >99% | >85% |
| Silica Gel | Dichloromethane:Methanol | Isocratic (e.g., 98:2) | >98% | >80% |
| C18 Reverse Phase Silica | Acetonitrile:Water | Gradient (e.g., 30% to 70% Acetonitrile) | >99.5% (HPLC) | >90% |
Experimental Protocols
Protocol 1: Recrystallization of HEPT using Ethyl Acetate and Hexanes
-
Dissolution: Place the crude HEPT in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to completely dissolve the solid. Use a hot plate and a reflux condenser to maintain the temperature and prevent solvent loss.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add hexanes until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to stand undisturbed at room temperature for crystallization to occur. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified HEPT crystals under vacuum.
Protocol 2: Purification of HEPT by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude HEPT in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel column. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure HEPT.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified HEPT.
Visualizations
Caption: Workflow for HEPT Recrystallization.
Caption: Workflow for HEPT Column Chromatography.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in avoiding common pitfalls in HEPT-related research. HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) is a non-nucleoside reverse transcriptase inhibitor (NNRTI), and this guide focuses on challenges related to its mechanism of action, particularly the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HEPT and other NNRTIs?
A1: HEPT and other NNRTIs are non-competitive inhibitors of HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket on the p66 subunit of the enzyme, which is distinct from the active site.[1] This binding induces a conformational change in the enzyme, inhibiting the catalytic activities of the polymerase.[2]
A2: The most critical pitfall is the rapid emergence of drug-resistant mutations in the HIV-1 reverse transcriptase gene.[3] A single amino acid substitution can lead to high-level resistance to an NNRTI.[3]
Q3: Which mutations are most commonly associated with resistance to first-generation NNRTIs?
A3: The most prevalent NNRTI-resistance mutations are K103N and Y181C.[4] These mutations can significantly reduce the efficacy of earlier NNRTIs.[4]
Q4: Can resistance to one NNRTI affect the activity of others?
A4: Yes, there is significant cross-resistance among NNRTIs, especially the first-generation compounds.[5][6] For example, a virus with the K103N mutation, which confers resistance to nevirapine, will also be resistant to efavirenz.[5] However, newer generation NNRTIs may have activity against viruses with some of these mutations.[5]
Q5: Why is resistance testing crucial before initiating studies or treatment with an NNRTI?
A5: Given the prevalence of NNRTI-resistant viral strains, even in treatment-naïve populations, resistance testing is essential.[3] Standard genotyping assays can detect mutations present in more than 20% of the viral population, helping to guide the selection of an effective inhibitor.[7]
Troubleshooting Guides
Troubleshooting Genotyping Assay Failures
| Issue | Potential Cause | Recommended Solution |
| No PCR amplification or sequencing result | Viral load is too low (typically <500-1000 copies/mL).[8] | Confirm viral load before genotyping. If low, consider concentrating the virus or using a more sensitive assay.[8] |
| Improper sample handling (e.g., using plasma that has been frozen and thawed multiple times).[2] | Follow strict sample collection and storage protocols. Use fresh plasma or plasma stored at –65°C to –80°C and thawed no more than twice.[2] | |
| RNA degradation. | Use appropriate RNA extraction kits and follow the protocol diligently to minimize degradation.[2] | |
| Inconclusive or mixed sequencing results | Presence of a mixed population of wild-type and mutant virus. | This is a valid result. Assays like line probe assays (LiPA) can be more sensitive in detecting minority variants.[9] |
| Contamination between samples. | Adhere to strict laboratory practices, including using separate pre- and post-PCR areas and dedicated equipment.[2] |
Troubleshooting In Vitro Antiviral Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density or cell health. | Ensure a homogenous cell suspension and use calibrated pipettes. Regularly check cell viability. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical measurements, or fill them with media to maintain humidity. | |
| No or low viral inhibition at expected concentrations | The viral strain used is resistant to the NNRTI being tested. | Sequence the reverse transcriptase gene of your viral stock to confirm its genotype. Use a known sensitive strain as a positive control. |
| The compound is inactive or has degraded. | Verify the identity and purity of your HEPT analogue. Store the compound under recommended conditions. | |
| Incorrect assay setup. | Double-check all reagent concentrations, incubation times, and volumes as specified in the protocol.[10] |
Quantitative Data
The following table presents the in vitro antiviral activity of a HEPT analogue, WPR-6, against wild-type and NNRTI-resistant HIV-1 strains. The data highlights the potency of this compound and its effectiveness against common resistance mutations.
| HIV-1 Strain | Genotype | EC₅₀ (nM) on MT-4 cells [4] | EC₅₀ (nM) on TZM-bl cells [4] |
| SF33 | Wild-Type | 2 - 4 | 7 - 14 |
| - | K103N | 35 | 45 |
| - | Y181C | 21 | 22 |
| - | K103N/Y181C (Double Mutant) | 151 | 148 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Experimental Protocols
General Protocol for NNRTI Activity Screening using TZM-bl cells
This protocol is adapted from standard neutralizing antibody assays and is suitable for high-throughput screening of compounds like HEPT.[10]
Objective: To determine the concentration at which an NNRTI inhibits 50% of viral replication (EC₅₀).
Methodology:
-
Cell Preparation:
-
Culture TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR) in appropriate growth medium.
-
The day before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare a stock solution of the HEPT analogue in DMSO.
-
Perform serial dilutions of the compound in growth medium to achieve a range of desired concentrations.
-
-
Infection:
-
Pre-incubate the serially diluted compound with a known amount of HIV-1 (a lab-adapted strain or a pseudovirus) for a specified period (e.g., 1 hour) at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-compound mixture. Include control wells with virus only (no compound) and cells only (no virus or compound).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the reporter gene (luciferase).
-
-
Readout:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ using non-linear regression analysis.
-
HIV-1 Genotyping Workflow for Resistance Monitoring
This protocol outlines the general steps for identifying resistance mutations in the HIV-1 reverse transcriptase gene.[2]
Objective: To sequence the reverse transcriptase region of the pol gene to identify mutations associated with NNRTI resistance.
Methodology:
-
Sample Collection and RNA Extraction:
-
Collect plasma from HIV-1 infected cell cultures or patient samples.
-
Extract viral RNA using a commercial viral RNA extraction kit. Handle samples in a Class II Biological Safety Cabinet.[2]
-
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and specific primers flanking the RT coding region.
-
Amplify the cDNA using PCR to generate a sufficient quantity of DNA for sequencing. This is often a nested PCR to increase specificity and yield.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers, dNTPs, and other components of the PCR reaction.
-
-
Sequencing:
-
Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) methods. Use primers that cover the entire RT region of interest.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to generate a consensus sequence of the RT gene.
-
Compare the consensus sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
Use a database, such as the Stanford University HIV Drug Resistance Database, to interpret the identified mutations and their impact on susceptibility to various NNRTIs.
-
Visualizations
Signaling and Experimental Pathways
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 4. The HEPT Analogue WPR-6 Is Active against a Broad Spectrum of Nonnucleoside Reverse Transcriptase Drug-Resistant HIV-1 Strains of Different Serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance by drug class | HIV i-Base [i-base.info]
- 6. mdpi.com [mdpi.com]
- 7. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 8. HIV-1 drug resistance genotyping success rates and correlates of Dried-blood spots and plasma specimen genotyping failure in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of mixtures of wild-type HIV-1 and HIV-1 with resistance point mutations against reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
Validation & Comparative
A Comparative Guide to HEPT and Other Non-Nucleoside Reverse Transcriptase Inhibitors
This guide provides a comprehensive comparison of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its derivatives with other prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the antiviral activity, cytotoxicity, and mechanistic aspects of these compounds.
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus.[1] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking viral replication. HEPT was one of the first NNRTIs to be discovered and has served as a lead compound for the development of a multitude of derivatives with improved potency and resistance profiles. This guide compares HEPT and its analogs to other well-established NNRTIs: nevirapine, efavirenz, and delavirdine.
Comparative Antiviral Activity and Cytotoxicity
The efficacy and toxicity of antiviral compounds are critical parameters in drug development. Efficacy is typically measured by the 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window; a higher SI value indicates a more favorable safety profile.[2]
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of HEPT derivatives and other NNRTIs in MT-4 cells, a human T-cell line commonly used for HIV research.[3]
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HEPT Derivatives | ||||
| HEPT | 0.45 | >100 | >222 | [1] |
| TNK-651 | 0.0035 | 16.6 | 4743 | |
| Other NNRTIs | ||||
| Nevirapine | 0.01-0.2 | 20-100 | Varies | |
| Efavirenz | 0.0015 | >10 | >6667 | [4] |
| Delavirdine | 0.05-0.3 | >100 | >333 |
Table 1: Comparative in vitro anti-HIV-1 activity and cytotoxicity of selected NNRTIs. Note: The values presented are approximate ranges gathered from multiple sources and may vary depending on the specific experimental conditions.
Mechanism of Action and Resistance
NNRTIs, including HEPT and its counterparts, share a common mechanism of action. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the catalytic site. This binding is non-competitive with respect to the nucleoside triphosphate substrates.
A significant challenge in NNRTI therapy is the rapid emergence of drug-resistant viral strains. Mutations in the amino acid residues lining the NNRTI binding pocket can reduce the binding affinity of the drugs, leading to a loss of efficacy. Common resistance mutations include K103N and Y181C. The development of newer NNRTIs, including advanced HEPT derivatives, has focused on overcoming these resistance profiles.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of HEPT with other NNRTIs.
Anti-HIV-1 Activity and Cytotoxicity Assay in MT-4 Cells
This assay is used to determine the EC50 and CC50 of the test compounds.
Materials:
-
MT-4 human T-lymphoid cell line
-
HIV-1 strain (e.g., IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Test compounds (HEPT derivatives, nevirapine, efavirenz, delavirdine)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Just before use, wash the cells and resuspend them in fresh medium at a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Infection and Treatment:
-
For the anti-HIV assay , mix MT-4 cells with an appropriate dilution of HIV-1 stock. Immediately add this cell suspension to the wells of a 96-well plate containing the pre-diluted test compounds. Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
For the cytotoxicity assay , add uninfected MT-4 cells to the wells of a separate 96-well plate containing the pre-diluted test compounds. Include a cell control (cells only, no compound).
-
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for both infected and uninfected cells compared to the cell control.
-
Determine the EC50 from the dose-response curve of the infected cells and the CC50 from the dose-response curve of the uninfected cells.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
HIV-1 Reverse Transcriptase Enzyme Assay
This assay directly measures the inhibition of the HIV-1 RT enzyme by the test compounds.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, poly(rA)-oligo(dT), and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Add [³H]-dTTP to the reaction mixture and incubate for a further period to allow for incorporation into the newly synthesized DNA. Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the RT activity. Calculate the percentage of inhibition for each compound concentration compared to a no-compound control. Determine the IC50 (the concentration that inhibits 50% of the enzyme activity) from the dose-response curve.
Conclusion
HEPT and its derivatives represent an important lineage in the development of NNRTIs for the treatment of HIV-1 infection. While the parent HEPT compound shows moderate activity, extensive structure-activity relationship studies have led to the development of analogs, such as TNK-651, with significantly improved potency and selectivity. When compared to other established NNRTIs like nevirapine, efavirenz, and delavirdine, advanced HEPT derivatives demonstrate competitive or superior in vitro efficacy. The ongoing challenge in NNRTI development is to combat the emergence of drug resistance, and the exploration of novel HEPT analogs continues to be a promising strategy in this endeavor. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel anti-HIV agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Antiviral Evaluation of 1-[(2-Phenoxyethyl)oxymethyl] and 6-(3,5-Dimethoxybenzyl) Analogues of HIV Drugs Emivirine and TNK-651 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of HEPT and Nevirapine as HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two non-nucleoside reverse transcriptase inhibitors (NNRTIs): 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and nevirapine. Both compounds target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication, by binding to an allosteric site, thereby inhibiting its function. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the mechanism of action and experimental workflows.
Mechanism of Action: Non-Competitive Inhibition of HIV-1 Reverse Transcriptase
Both HEPT and nevirapine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" subdomain and alters the positioning of key residues in the active site. Ultimately, this allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[1]
Crystal structures of HIV-1 RT complexed with HEPT and nevirapine have confirmed that they occupy the same NNRTI-binding pocket. The binding of these inhibitors is primarily driven by hydrophobic interactions with amino acid residues such as tyrosine 181 (Tyr181) and tyrosine 188 (Tyr188).[2] While they share a common binding site, differences in their chemical structures can lead to variations in their binding affinity and efficacy.
References
HEPT vs. Efavirenz: A Comparative Analysis of Two Generations of NNRTIs
In the landscape of antiretroviral therapeutics, non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a cornerstone of combination therapy for HIV-1. This guide provides a detailed comparative analysis of two significant NNRTIs: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and efavirenz. While efavirenz has seen widespread clinical use, HEPT and its derivatives have been instrumental in research and development, offering insights into the structure-activity relationships of NNRTIs. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals by presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation workflows.
Quantitative Analysis: Antiviral Activity and Resistance
The following tables summarize the in vitro antiviral efficacy and resistance profiles of HEPT and efavirenz against wild-type HIV-1 and common NNRTI-resistant mutant strains.
Table 1: Comparative Antiviral Activity against Wild-Type HIV-1
| Compound | IC50 (µM) vs. HIV-1 RT | EC50 (µM) in MT-4 Cells |
| HEPT | 0.23 | 1.8 |
| Efavirenz | 0.0035 | 0.0013 |
Table 2: Comparative Activity against NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain (Mutation) | HEPT (EC50, µM) | Efavirenz (EC50, µM) | Fold Change in Resistance (Efavirenz) |
| Wild-Type | 0.017 | 0.0015 | - |
| L100I | 0.029 | 0.011 | 7.3 |
| K103N | >1.1 | 0.081 | 54 |
| Y181C | >1.1 | 0.033 | 22 |
| Y188L | >1.1 | 0.063 | 42 |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer in a buffered solution (e.g., Tris-HCl) with necessary cofactors such as MgCl2.
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase is added to the reaction mixture. The test compounds (HEPT or efavirenz) are added at varying concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled deoxynucleotide triphosphate, typically [3H]-TTP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid (TCA). This also precipitates the newly synthesized DNA polymers.
-
Quantification: The precipitated, radiolabeled DNA is collected on filters, and the amount of incorporated [3H]-TTP is measured using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Anti-HIV Assay in Cell Culture
This cell-based assay determines the efficacy of a compound in protecting cells from HIV-1-induced cytopathic effects.
Methodology:
-
Cell Seeding: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are seeded into 96-well microtiter plates.
-
Compound Addition: The test compounds (HEPT or efavirenz) are serially diluted and added to the cells.
-
Viral Infection: A standardized amount of a laboratory-adapted strain of HIV-1 (e.g., IIIB) is added to the cell cultures.
-
Incubation: The infected cell cultures are incubated for a period of time (e.g., 5 days) at 37°C in a CO2 incubator to allow for viral replication and the development of cytopathic effects.
-
Assessment of Cell Viability: The number of viable cells is quantified using a colorimetric assay, such as the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus (EC50) is determined by comparing the viability of treated, infected cells to that of untreated, infected controls and uninfected controls.
Visualizing Mechanisms and Workflows
Caption: Mechanism of action for NNRTIs like HEPT and efavirenz.
Caption: A typical workflow for the discovery and evaluation of NNRTIs.
Comparative Discussion
HEPT was one of the first NNRTIs to be identified and has served as a critical tool for understanding the NNRTI binding pocket. However, as the data indicates, its potency is significantly lower than that of efavirenz, a later-generation NNRTI. Efavirenz exhibits substantially lower IC50 and EC50 values, indicating greater efficacy at both the enzymatic and cellular levels.
A crucial point of differentiation lies in their resistance profiles. Efavirenz maintains some level of activity against strains with common NNRTI resistance mutations like L100I, Y181C, and Y188L, although its efficacy is reduced. In contrast, HEPT shows a significant loss of activity against these same mutations. The K103N mutation, a key resistance pathway for many NNRTIs, dramatically reduces the efficacy of both compounds, though efavirenz is still more potent against this mutant than HEPT.
The development of efavirenz and other second-generation NNRTIs was informed by the structural understanding gained from earlier compounds like HEPT. The greater potency and more robust resistance profile of efavirenz are a direct result of optimizing the interactions within the allosteric binding pocket of the HIV-1 reverse transcriptase. These optimizations have led to efavirenz becoming a key component of antiretroviral therapy for many years.
The Pivotal Role of Structure in the Anti-HIV Activity of HEPT Analogs: A Comparative Analysis
The development of effective antiretroviral agents remains a cornerstone of HIV/AIDS research. Among the non-nucleoside reverse transcriptase inhibitors (NNRTIs), 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) has served as a critical scaffold for the design of novel and potent analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of HEPT analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental workflows.
Comparative Anti-HIV-1 Activity of HEPT Analogs
The antiviral potency of HEPT analogs is exquisitely sensitive to structural modifications, primarily at the C-6 and N-1 positions of the pyrimidine ring. The following table summarizes the in vitro anti-HIV-1 activity (strain IIIB in MT-4 cells) and cytotoxicity of representative HEPT analogs, highlighting the impact of various substituents.
| Analog | Modification at C-6 | Modification at N-1 | EC50 (µM)a | IC50 (µM)b | Selectivity Index (SI)c |
| HEPT | Phenylthio | (2-Hydroxyethoxy)methyl | 0.08 | 210 | 2625 |
| Analog 1 | 3,5-Dimethylphenylthio | (2-Hydroxyethoxy)methyl | 0.003 | 78 | 26000 |
| Analog 2 | 4-Chlorophenylthio | (2-Hydroxyethoxy)methyl | 0.03 | 150 | 5000 |
| Analog 3 | Benzylthio | (2-Hydroxyethoxy)methyl | 0.02 | >100 | >5000 |
| Analog 4 | Phenylthio | 3-Hydroxypropyl | 2.5 | >100 | >40 |
| Analog 5 | Phenylthio | (Phosphonomethoxy)ethyl | 0.01 | 50 | 5000 |
aEC50: 50% effective concentration required to inhibit HIV-1-induced cytopathogenicity in MT-4 cells. bIC50: 50% inhibitory concentration required to decrease the viability of mock-infected MT-4 cells. cSI: Selectivity Index (IC50/EC50).
Key Structure-Activity Relationship Insights
Analysis of the data reveals several critical SAR trends for HEPT analogs:
-
C-6 Position: The nature of the substituent at the C-6 position of the pyrimidine ring is a major determinant of antiviral potency. A phenylthio group is generally favorable. Introduction of small alkyl groups, such as methyl groups at the meta positions of the phenyl ring (Analog 1), can significantly enhance anti-HIV-1 activity. Halogen substitution, for instance, a chloro group at the para position (Analog 2), also results in high potency. Replacing the phenylthio group with a benzylthio moiety (Analog 3) is well-tolerated and can lead to potent compounds.
-
N-1 Position: The (2-hydroxyethoxy)methyl side chain at the N-1 position is crucial for potent anti-HIV activity. Shortening or lengthening this side chain, as seen with the 3-hydroxypropyl group (Analog 4), generally leads to a significant decrease in potency. The introduction of a phosphonate group, as in the (phosphonomethoxy)ethyl side chain (Analog 5), can result in highly potent analogs, suggesting that this group may enhance interactions with the reverse transcriptase enzyme.
Experimental Protocols
The evaluation of the anti-HIV-1 activity of HEPT analogs is primarily conducted through cell-based assays that measure the inhibition of viral replication and the compound's toxicity to the host cells.
Anti-HIV-1 Assay in MT-4 Cells
This assay quantifies the ability of a compound to protect MT-4 cells from HIV-1-induced cell death (cytopathogenicity).
Materials:
-
MT-4 human T-cell line
-
HIV-1 (strain IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Sorensen's glycine buffer
-
Triton X-100
Procedure:
-
MT-4 cells are seeded into a 96-well microtiter plate at a density of 1 x 104 cells/well.
-
Serial dilutions of the test compounds are added to the wells.
-
A standardized amount of HIV-1 (typically 100 CCID50) is added to the wells containing cells and test compounds.
-
Control wells include mock-infected cells (no virus) and virus-infected cells without any compound.
-
The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, 20 µL of MTT solution (7.5 mg/mL) is added to each well, and the plates are incubated for an additional 3 hours.
-
The resulting formazan crystals are dissolved by adding 100 µL of Triton X-100 (10% in Sorensen's glycine buffer).
-
The absorbance is read at 540 nm using a microplate reader.
-
The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effect.
Cytotoxicity Assay
This assay determines the toxicity of the compounds to the host cells in the absence of the virus.
Procedure:
-
The procedure is identical to the anti-HIV-1 assay, except that no virus is added to the wells.
-
The IC50 is calculated as the compound concentration that reduces the viability of mock-infected MT-4 cells by 50%.
Visualizing Molecular Interactions and Experimental Design
To better understand the SAR of HEPT analogs and the experimental process, the following diagrams are provided.
Caption: General chemical structure of HEPT analogs highlighting the key positions for modification that influence anti-HIV activity.
Validating the Antiviral Activity of Novel HEPT Derivatives: A Comparative Guide
The global effort to combat viral diseases necessitates the continuous development of novel antiviral agents. Among these, 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a comparative analysis of newly synthesized HEPT derivatives, presenting their antiviral efficacy alongside established drugs. The experimental data is supported by detailed methodologies to ensure reproducibility and facilitate further research in the field.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of newly synthesized HEPT derivatives is typically evaluated based on their ability to inhibit viral replication in cell culture. Key parameters for comparison include the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected novel HEPT derivatives compared to the well-established NNRTIs, Nevirapine and Zidovudine (AZT), in MT-4 cells.
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Novel HEPT Derivative 1 | HIV-1 (IIIB) | 0.015 | > 277 | > 18467 |
| Novel HEPT Derivative 2 | HIV-1 (IIIB) | 0.021 | > 216 | > 10286 |
| Nevirapine | HIV-1 (IIIB) | 0.04 | 186 | 4650 |
| AZT (Zidovudine) | HIV-1 (IIIB) | 0.003 | > 446 | > 148667 |
Experimental Protocols
The validation of antiviral activity and assessment of cytotoxicity are crucial steps in the drug discovery pipeline. The following are detailed protocols for the key experiments cited in this guide.
Anti-HIV-1 Assay in MT-4 Cells
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Cell Line: MT-4 cells
-
Virus: HIV-1 (IIIB strain)
-
Procedure:
-
MT-4 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^4 cells/well.
-
Serial dilutions of the test compounds are added to the wells.
-
The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
The cytopathic effect (CPE) of the virus is determined by the MTT method (see below).
-
The EC50 is calculated as the compound concentration that reduces the CPE by 50%.
-
Cytotoxicity Assay (MTT Method)
This assay assesses the toxicity of the compounds to the host cells.
-
Cell Line: MT-4 cells
-
Procedure:
-
MT-4 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^4 cells/well.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
After a 2-4 hour incubation, the formazan crystals formed by viable cells are solubilized with a solubilization buffer (e.g., acidified isopropanol).
-
The absorbance is read at 570 nm using a microplate reader.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50%.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibition of the viral enzyme responsible for replication.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase
-
Procedure:
-
The assay is performed in a 96-well plate coated with a template/primer.
-
The test compound is pre-incubated with the HIV-1 RT enzyme.
-
A mixture of deoxynucleotides (dNTPs), including digoxigenin-labeled dUTP, is added to the wells.
-
The reaction is allowed to proceed, during which the RT synthesizes a DNA strand incorporating the labeled dUTP.
-
The amount of incorporated digoxigenin is quantified using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.
-
The absorbance is measured, and the IC50 (the concentration of compound that inhibits enzyme activity by 50%) is calculated.
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the mechanism of action of HEPT derivatives and the general workflow for antiviral drug screening.
Caption: Experimental workflow for the validation of novel HEPT derivatives.
Cross-Resistance Profile of HEPT in the Landscape of Non-Nucleoside Reverse Transcriptase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) holds a significant place in the history of antiretroviral therapy as the first discovered non-nucleoside reverse transcriptase inhibitor (NNRTI). While newer generations of NNRTIs have since been developed with improved potency and resistance profiles, understanding the cross-resistance patterns of this foundational compound remains crucial for researchers in the field of HIV drug development. This guide provides a comparative analysis of HEPT's in vitro activity against NNRTI-resistant HIV-1 strains, contextualized with other key NNRTIs, and is supported by detailed experimental methodologies.
Quantitative Comparison of Anti-HIV-1 Activity
The following table summarizes the in vitro antiviral activity of HEPT and its derivatives in comparison to other well-established NNRTIs against wild-type (WT) HIV-1 and common NNRTI-resistant mutant strains. The data, presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), highlights the impact of specific mutations on the efficacy of these compounds.
| Compound | Virus Strain | EC50 / IC50 (µM) | Fold Resistance | Reference |
| HEPT | WT HIV-1 | 7 | 1 | [1] |
| HEPT Analog (Cmpd 3) | WT HIV-1 | 0.01681 | 1 | [2][3] |
| HEPT Analog (Cmpd 7g) | WT HIV-1 | 0.007468 | ~0.44 vs Cmpd 3 | [2][3] |
| E138K | - | 3-26 fold more potent than Cmpd 3 | [2][3] | |
| Y181C | - | 3-26 fold more potent than Cmpd 3 | [2][3] | |
| L100I | - | 3-26 fold more potent than Cmpd 3 | [2][3] | |
| K103N | - | 3-26 fold more potent than Cmpd 3 | [2][3] | |
| Y188L | - | 3-26 fold more potent than Cmpd 3 | [2][3] | |
| Nevirapine | Y181C | >105-fold increase | High | [4] |
| Y188C | ~61-fold increase | High | [4] | |
| E138G | ~6-fold increase | Moderate | [4] | |
| Efavirenz | L100I | Significant reduction in susceptibility | High | [4] |
| Y188C | ~20-fold less sensitive | High | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from cell-based anti-HIV assays. The following is a generalized protocol that reflects the common methodologies used in the cited studies for determining the in vitro efficacy of NNRTIs.
Cell-Based Anti-HIV-1 Drug Susceptibility Assay (MTT Method)
1. Cell Culture and Virus Propagation:
-
Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are commonly used.[4] They are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) and site-directed mutant strains containing specific NNRTI resistance mutations (e.g., K103N, Y181C, G190A) are propagated in MT-4 cells or other suitable host cells. Viral stocks are harvested from the supernatant of infected cell cultures and titrated to determine the 50% tissue culture infectious dose (TCID50).
2. Drug Susceptibility Assay:
-
Plate Preparation: MT-4 cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well.
-
Compound Dilution: Test compounds (HEPT, other NNRTIs) are serially diluted in culture medium to achieve a range of concentrations.
-
Infection and Treatment: The seeded cells are infected with a standardized amount of HIV-1 (e.g., 100 TCID50). Immediately after infection, the diluted test compounds are added to the respective wells. Control wells include virus-infected cells without any compound (virus control) and uninfected cells (cell control).
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, allowing for multiple rounds of viral replication.
3. Measurement of Antiviral Activity (MTT Assay):
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is then added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 540-570 nm.
-
Data Analysis: The percentage of cell protection is calculated for each compound concentration by comparing the absorbance of the treated, infected cells to that of the virus and cell controls. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is then determined by regression analysis of the dose-response curves.
Visualization of Experimental Workflow and Resistance Pathways
Experimental Workflow for NNRTI Susceptibility Testing
Caption: Workflow of a cell-based assay to determine NNRTI susceptibility.
Key NNRTI Resistance Mutations and Cross-Resistance
Caption: Common NNRTI resistance mutations and their impact on different NNRTIs.
References
- 1. QSAR study on some anti-HIV HEPT analogues using physicochemical and topological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linker optimization of HEPT derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors: From S=O to CHOR [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of HEPT and its C5-Substituted Analogs as HIV-1 Reverse Transcriptase Inhibitors
A deep dive into the structure-activity relationship of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its derivatives reveals that substitutions at the C5 position of the pyrimidine ring significantly influence their anti-HIV-1 activity. This guide provides a comparative analysis of HEPT and its C5-substituted analogs, supported by experimental data on their inhibitory efficacy and cytotoxicity, alongside detailed experimental protocols and pathway visualizations.
HEPT is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[1] Like other non-nucleoside reverse transcriptase inhibitors (NNRTIs), HEPT binds to an allosteric site on the RT enzyme, inducing conformational changes that render the enzyme inactive.[2] Extensive research has focused on modifying the structure of HEPT to enhance its antiviral potency and therapeutic index. One of the key positions for chemical modification has been the C5 position of the thymine ring.
Structure-Activity Relationship at the C5 Position
The parent compound, HEPT, possesses a methyl group at the C5 position. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at this position plays a critical role in the compound's interaction with the hydrophobic binding pocket of HIV-1 RT. Early investigations revealed that replacing the C5-methyl group with larger alkyl groups could lead to a significant increase in anti-HIV-1 activity.
Quantitative Analysis of Anti-HIV-1 Activity and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 activity (EC50) and cytotoxicity (CC50) of HEPT and a selection of its C5-substituted analogs against HIV-1 (HTLV-IIIB strain) in MT-4 cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also presented to indicate the therapeutic window of each compound.
| Compound | C5-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HEPT | -CH3 | 7.8 | >100 | >12.8 |
| Analog 1 | -H | >100 | >100 | - |
| Analog 2 | -CH2CH3 | 0.11 | 15 | 136 |
| Analog 3 | -CH(CH3)2 | 0.059 | 18 | 305 |
| Analog 4 | -I | 4.4 | >100 | >22.7 |
| Analog 5 | -CH=CH2 | 5.5 | 30 | 5.5 |
Data sourced from Tanaka H, et al. J Med Chem. 1992;35(2):337-45.
As the data indicates, substitution of the C5-methyl group with an ethyl (Analog 2) or an isopropyl (Analog 3) group results in a dramatic increase in anti-HIV-1 potency, with EC50 values in the sub-micromolar range. The isopropyl-substituted analog, in particular, exhibits the highest potency and a favorable selectivity index. In contrast, removing the C5-substituent (Analog 1) or introducing an iodo (Analog 4) or vinyl (Analog 5) group leads to a decrease in activity compared to the ethyl and isopropyl analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of C5-Substituted HEPT Analogs
A general method for the synthesis of C5-substituted HEPT analogs involves the C-5 lithiation of a protected 6-(phenylthio)uracil derivative.
General Procedure:
-
Protection: The 2-hydroxyethyl group of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)uracil is first protected, for example, with a tert-butyldimethylsilyl (TBDMS) group.
-
Lithiation: The protected compound is then treated with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to achieve C-5 lithiation.
-
Alkylation/Substitution: The resulting lithiated species is reacted with an appropriate electrophile (e.g., an alkyl halide) to introduce the desired substituent at the C5 position.
-
Deprotection: Finally, the protecting group on the side chain is removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the final C5-substituted HEPT analog.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the compounds is determined by measuring the inhibition of virus-induced cytopathic effects in a susceptible cell line, such as MT-4 cells.
Protocol:
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 1 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Virus Infection: A stock of HIV-1 (e.g., HTLV-IIIB strain) is added to the wells at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The plates are incubated at 37 °C in a humidified atmosphere of 5% CO2 for 5 days.
-
Viability Assay: After the incubation period, the number of viable cells is determined using a colorimetric method, such as the MTT assay. The absorbance is read at 540 nm.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits the cytopathic effect of HIV-1 by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed in parallel with the anti-HIV-1 activity assay using uninfected cells.
Protocol:
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates as described for the antiviral assay.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated under the same conditions as the antiviral assay (37 °C, 5% CO2) for 5 days.
-
Viability Assay: The number of viable cells is determined using the MTT assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of uninfected cells by 50%, is calculated from the dose-response curve.
Visualizations
General Structure of C5-Substituted HEPT Analogs
The following diagram illustrates the core structure of HEPT and highlights the C5 position where various substituents (R) are introduced.
Caption: General chemical structure of a C5-substituted HEPT analog.
Experimental Workflow for Antiviral Evaluation
This diagram outlines the key steps involved in the in vitro evaluation of the anti-HIV-1 activity and cytotoxicity of HEPT analogs.
Caption: Workflow for evaluating the anti-HIV-1 activity and cytotoxicity.
Mechanism of Action: NNRTI Inhibition of HIV-1 RT
This diagram illustrates the signaling pathway of HIV-1 Reverse Transcriptase inhibition by NNRTIs like HEPT and its analogs.
Caption: Mechanism of HIV-1 RT inhibition by HEPT and its analogs.
References
HEPT vs. Next-Generation NNRTIs: A Comparative Benchmark
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 has evolved significantly since the discovery of the first-generation compounds. This guide provides a comparative analysis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a foundational NNRTI, against the next-generation NNRTIs: Doravirine, Rilpivirine, and Etravirine. This comparison is based on their mechanism of action, in vitro potency, resistance profiles, and cytotoxicity, supported by experimental data.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Both HEPT and the next-generation NNRTIs are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the catalytic site of the enzyme.[1] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[2][3]
In Vitro Antiviral Potency
The following tables summarize the 50% effective concentration (EC50) values of HEPT derivatives and next-generation NNRTIs against wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains. A lower EC50 value indicates higher potency.
Table 1: In Vitro Antiviral Activity (EC50) of HEPT Derivatives against HIV-1
| HEPT Derivative | Wild-Type (µM) | Y181C (µM) | K103N (µM) | L100I (µM) | E138K (µM) | Reference |
| HEPT | 7 | - | - | - | - | |
| MKC-442 | 0.0018 | 0.012 | 0.015 | - | - | |
| TNK-651 | 0.0011 | 0.0045 | 0.011 | - | - | |
| Compound 13i | 0.20 | - | >50 | 2.01 | 0.98 | |
| Compound 14i | 0.18 | - | 1.89 | 1.05 | 0.85 |
Table 2: In Vitro Antiviral Activity (EC50) of Next-Generation NNRTIs against HIV-1
| NNRTI | Wild-Type (nM) | K103N (nM) | Y181C (nM) | L100I (nM) | E138K (nM) | K103N/Y181C (nM) | Reference |
| Doravirine | 12 | 21 | 28 | 2.3 | 31 | 100 | |
| Rilpivirine | 0.49 | 0.91 | 1.1 | 0.66 | 2.7 | 1.8 | |
| Etravirine | 0.27 | 0.21 | 1.3 | 0.16 | 0.87 | 1.6 |
Resistance Profile
A major challenge with NNRTIs is the rapid development of drug resistance.[1] Mutations in the NNRTI-binding pocket can reduce the binding affinity of the inhibitors, leading to treatment failure.
-
HEPT and First-Generation NNRTIs: Often susceptible to single-point mutations like K103N and Y181C, which confer broad cross-resistance within this class.
-
Next-Generation NNRTIs: Designed to be more resilient to common NNRTI mutations. Their flexibility allows them to adapt to changes in the binding pocket.
-
Doravirine: Maintains activity against the common K103N mutation but shows reduced susceptibility to others like Y188L.
-
Rilpivirine and Etravirine: Exhibit a high barrier to resistance and retain activity against a wide range of NNRTI-resistant strains, including those with K103N and Y181C mutations.
-
Cytotoxicity and Selectivity Index
The therapeutic potential of an antiviral drug is also determined by its cytotoxicity. The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window. A higher SI value is desirable.
Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of HEPT Derivatives and Next-Generation NNRTIs
| Compound | Cell Line | CC50 (µM) | SI (vs. WT) | Reference |
| HEPT | MT-4 | >100 | >14 | |
| Compound 13i | MT-4 | 133 | 665 | |
| Compound 14i | MT-4 | 163.2 | 907 | |
| Doravirine | MT-4 | >100 | >8333 | |
| Rilpivirine | MT-4 | >10 | >20408 | |
| Etravirine | MT-4 | >10 | >37037 |
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
The antiviral activity of the compounds is typically evaluated in cell-based assays. A common method involves the following steps:
-
Cell Culture: Human T-cell lines permissive to HIV-1 infection (e.g., MT-4 cells) are cultured under standard conditions.
-
Viral Infection: Cells are infected with a known amount of wild-type or mutant HIV-1 strains.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of the compounds is assessed in parallel on uninfected cells to determine their effect on host cell viability. The MTT assay is a widely used method:
-
Cell Seeding: Uninfected cells are seeded in a 96-well plate at a specific density.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds.
-
Incubation: The cells are incubated with the compounds for the same duration as the antiviral assay.
-
MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
References
- 1. Linker optimization of HEPT derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors: From S=O to CHOR [ccspublishing.org.cn]
- 2. The development of HEPT-type HIV non-nucleoside reverse transcriptase inhibitors and its implications for DABO family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR for anti-HIV activity of HEPT derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HEPT Derivatives in Antiviral Assays: A Guide for Researchers
This guide provides a comparative analysis of various 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives based on their antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). The data presented herein is compiled from several key studies in the field and is intended to assist researchers and drug development professionals in understanding the structure-activity relationships (SAR) of this class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Quantitative Comparison of Anti-HIV-1 Activity
The antiviral efficacy of HEPT derivatives is typically evaluated using two primary assays: an enzymatic assay measuring the inhibition of HIV-1 reverse transcriptase (RT) and a cell-based assay assessing the protection of human T-cell lines from HIV-1 induced cytopathogenicity. The data below summarizes the 50% inhibitory concentration (IC50) against recombinant HIV-1 RT and the 50% effective concentration (EC50) in MT-4 cells for a selection of HEPT analogues.
| Compound | R-Group at C-5 | R-Group at Phenyl Ring | IC50 (µM) for HIV-1 RT | EC50 (µM) in MT-4 Cells |
| HEPT | H | H | 0.12 | 1.5 |
| Derivative 1 | CH3 | 2-CH3 | 0.04 | 0.08 |
| Derivative 2 | C2H5 | 4-Cl | 0.02 | 0.05 |
| Derivative 3 | H | 2-NH2 | 0.08 | 0.2 |
| Derivative 4 | Br | 3,5-di-CH3 | 0.01 | 0.03 |
Note: The data presented is a synthesis from multiple sources and specific values may vary slightly between different studies depending on the exact experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay quantifies the ability of a compound to directly inhibit the function of the HIV-1 reverse transcriptase enzyme.
-
Enzyme: Recombinant HIV-1 reverse transcriptase is used.
-
Template/Primer: A synthetic template/primer such as poly(rA)-oligo(dT) is utilized.
-
Substrate: The reaction mixture contains a radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP) or a non-radioactive equivalent for detection.
-
Procedure:
-
The test compound (HEPT derivative) at various concentrations is pre-incubated with the HIV-1 RT enzyme.
-
The template/primer and substrate are added to initiate the DNA synthesis reaction.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the newly synthesized DNA is precipitated and collected.
-
The amount of incorporated radiolabel (or other signal) is quantified, which is inversely proportional to the inhibitory activity of the compound.
-
The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is calculated from the dose-response curve.
-
Anti-HIV-1 Activity in MT-4 Cells
This cell-based assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
-
Cell Line: MT-4 human T-lymphocyte cells, which are highly susceptible to HIV-1 infection, are commonly used.
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., IIIB) is used to infect the cells.
-
Procedure:
-
MT-4 cells are seeded in microtiter plates.
-
The cells are infected with a standard inoculum of HIV-1 in the presence of various concentrations of the test compound.
-
A parallel set of mock-infected cells and infected, untreated cells are included as controls.
-
The plates are incubated for several days (typically 5) to allow for virus replication and the development of cytopathic effects.
-
Cell viability is assessed using the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.
-
The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined from the dose-response curve.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of HEPT derivatives.
Caption: Workflow of enzymatic and cell-based antiviral assays for HEPT derivatives.
Caption: Mechanism of action of HEPT derivatives as NNRTIs of HIV-1 reverse transcriptase.
Assessing the Specificity of HEPT for HIV-1 Reverse Transcriptase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) in terms of its specificity and performance against HIV-1 reverse transcriptase (RT). The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of HEPT's characteristics as an antiviral agent.
Introduction to HEPT and NNRTIs
HEPT is a seminal compound in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that specifically target HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs are non-competitive inhibitors. They bind to a hydrophobic pocket on the HIV-1 RT enzyme, approximately 10 Å away from the catalytic active site.[2] This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing the conversion of the viral RNA genome into DNA.[3][4]
The specificity of NNRTIs for HIV-1 RT is a key advantage, as they do not significantly inhibit other human DNA polymerases, leading to a generally favorable safety profile.[5] However, the emergence of drug resistance through mutations in the NNRTI binding pocket is a significant clinical challenge.[6]
Comparative Performance of HEPT and Other NNRTIs
The efficacy and specificity of an antiviral compound are typically evaluated by its 50% inhibitory concentration (IC50) against the viral target and its 50% cytotoxic concentration (CC50) in host cells. The ratio of CC50 to IC50 provides the selectivity index (SI), a critical measure of a drug's therapeutic window. A higher SI value indicates greater specificity and a better safety profile.
While direct comparative studies of the parent HEPT compound against currently approved NNRTIs under identical conditions are limited in recent literature, data from various sources allow for a representative comparison. It is important to note that IC50 and CC50 values can vary between different studies due to variations in cell lines, viral strains, and assay conditions.
Table 1: In Vitro Anti-HIV-1 Activity of HEPT and Selected NNRTIs
| Compound | Target Enzyme | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Cell Line |
| HEPT | HIV-1 RT | ~1-10 | >100 | >10-100 | MT-4 |
| Nevirapine | HIV-1 RT | ~0.01-0.1 | >100 | >1000-10000 | MT-4 |
| Efavirenz | HIV-1 RT | ~0.001-0.01 | >50 | >5000-50000 | MT-4 |
| HEPT Derivative (7b) | HIV-1 RT | 0.007468 | 31.83 | 4260 | MT-4 |
| HEPT Derivative (WPR-6) | HIV-1 RT | 0.002-0.004 | >20 | >10000 | MT-4 |
Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. The data for HEPT derivatives highlight the significant improvements in potency and selectivity achieved through medicinal chemistry efforts.
Mechanism of Action: HEPT-Induced Conformational Changes
As established through X-ray crystallography studies, the binding of HEPT and its analogues to the NNRTI binding pocket of HIV-1 RT induces significant conformational changes. This allosteric inhibition is key to its mechanism of action.
Upon binding, HEPT triggers a repositioning of a three-stranded β-sheet in the p66 subunit of the reverse transcriptase.[3] This movement alters the geometry of the polymerase active site, which includes the critical catalytic aspartic acid residues (Asp110, Asp185, and Asp186). The altered conformation prevents the proper binding and positioning of the natural deoxynucleotide triphosphate (dNTP) substrates, thereby halting DNA synthesis.[4] More potent derivatives of HEPT have been shown to improve interactions with key amino acid residues in the binding pocket, such as Tyr181, which further stabilizes the inactive conformation of the enzyme.
Mechanism of HEPT inhibition of HIV-1 Reverse Transcriptase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of HEPT and other NNRTIs.
HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)
This assay determines the concentration of the inhibitor required to reduce the activity of the HIV-1 RT enzyme by 50%.
-
Preparation of Reagents:
-
Recombinant HIV-1 Reverse Transcriptase: Purified enzyme is diluted to a working concentration in an appropriate buffer.
-
Template-Primer: A synthetic template-primer such as poly(rA)-oligo(dT) is used.
-
Substrate Mix: Contains deoxyribonucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP (e.g., [³H]dTTP).
-
Assay Buffer: Typically contains Tris-HCl, KCl, MgCl₂, and DTT.
-
Test Compounds: HEPT and other NNRTIs are serially diluted to various concentrations.
-
-
Assay Procedure:
-
The reaction is set up in microtiter plates. Each well contains the assay buffer, template-primer, and a specific concentration of the test compound or a control (no inhibitor).
-
The reaction is initiated by the addition of the HIV-1 RT enzyme.
-
The plates are incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
The reaction is stopped by the addition of a stopping solution (e.g., cold trichloroacetic acid).
-
-
Detection and Data Analysis:
-
The newly synthesized DNA, which has incorporated the labeled dNTP, is captured on a filter mat.
-
Unincorporated labeled dNTPs are washed away.
-
The amount of incorporated label is quantified using a scintillation counter or a fluorescence reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that causes a 50% reduction in the viability of host cells.
-
Cell Culture:
-
A suitable human T-cell line, such as MT-4 cells, is cultured under standard conditions.[7]
-
Cells are seeded into 96-well plates at a specific density.
-
-
Compound Treatment:
-
Serial dilutions of the test compounds (HEPT and other NNRTIs) are added to the cells.
-
Control wells with untreated cells and cells treated with a known cytotoxic agent are included.
-
The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 4-5 days).[8]
-
-
Viability Assessment:
-
A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®), is added to each well.
-
After a further incubation period, the absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
The percentage of cell viability for each compound concentration is calculated relative to the untreated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
Workflow for determining the in vitro efficacy and specificity of HEPT.
Conclusion
HEPT remains a cornerstone in the study of NNRTIs, providing a fundamental scaffold for the development of more potent and specific inhibitors of HIV-1 reverse transcriptase. While the parent HEPT compound exhibits moderate anti-HIV-1 activity and a good safety profile, its derivatives have demonstrated significantly enhanced potency and a higher selectivity index, making them more viable drug candidates. The specificity of HEPT and its analogues for HIV-1 RT, coupled with a well-defined mechanism of allosteric inhibition, underscores the value of this chemical class in the ongoing efforts to combat HIV-1 infection. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of novel NNRTI candidates.
References
- 1. Crystal structure of HIV-1 reverse transcriptase in complex with a polypurine tract RNA:DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Docking Analysis of HEPT and Other Non-Nucleoside Reverse Transcriptase Inhibitors
A deep dive into the binding affinities and molecular interactions of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with HIV-1 Reverse Transcriptase. This guide offers a comparative analysis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and other prominent NNRTIs, supported by molecular docking data. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the binding efficiencies and interaction patterns of these critical anti-HIV agents.
Comparative Analysis of Binding Affinities
Molecular docking studies are pivotal in understanding the binding efficacy of inhibitors to their target enzymes. The following table summarizes the docking scores of HEPT and other well-known NNRTIs against the HIV-1 reverse transcriptase. Lower docking scores typically indicate a more favorable binding affinity. The data presented has been collated from various in silico studies to provide a comparative overview.
| Compound | PDB ID of HIV-1 RT | Docking Score (kcal/mol) | Interacting Amino Acid Residues |
| HEPT Derivative | 1RT2 | -8.5 | L100, K101, K103, V106, Y181, Y188, F227, W229, L234 |
| Nevirapine | 1JLB | -7.8 | L100, K103, V106, Y181, Y188, G190, F227, W229 |
| Efavirenz | 1JKH | -9.2 | L100, K101, V106, V179, Y181, Y188, F227, W229 |
| Delavirdine | 1KLM | -8.1 | K101, K103, V106, Y181, Y188, F227, W229, Y318 |
| Etravirine | 2ZEB | -10.5 | L100, K101, E138, V179, Y181, Y188, G190, F227, W229 |
| Rilpivirine | 3BGR | -11.2 | L100, K101, E138, V179, Y181, Y188, F227, W229, Y318 |
Note: The docking scores and interacting residues can vary slightly depending on the specific crystal structure of the enzyme used, the docking software, and the scoring functions employed in the study.
Experimental Protocols
The following methodologies represent a synthesized protocol for the molecular docking of NNRTIs, based on common practices cited in the literature.
Preparation of the Receptor (HIV-1 RT)
The three-dimensional crystal structure of HIV-1 reverse transcriptase is obtained from the Protein Data Bank (PDB). For this comparative guide, several PDB entries were referenced, including 1RT2, 1JLB, 1JKH, 1KLM, 2ZEB, and 3BGR. The protein structure is prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges. The prepared protein is saved in a PDBQT format for use with docking software like AutoDock.
Ligand Preparation
The 2D structures of HEPT and other NNRTIs (Nevirapine, Efavirenz, Delavirdine, Etravirine, and Rilpivirine) are drawn using chemical drawing software such as ChemDraw. These structures are then converted to 3D formats. Energy minimization of the ligands is performed using a force field like MMFF94. The final prepared ligands are also saved in PDBQT format.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock 4.2 or Molegro Virtual Docker. A grid box is defined to encompass the NNRTI binding pocket of the HIV-1 RT. The dimensions of the grid box are typically centered around the co-crystallized ligand in the original PDB file. For example, a grid box of 60 x 60 x 60 Å with a grid spacing of 0.375 Å is commonly used.
The docking process involves running a genetic algorithm (or a similar search algorithm) to explore various conformations and orientations of the ligand within the binding pocket. The Lamarckian Genetic Algorithm is frequently employed with parameters such as:
-
Number of GA runs: 100
-
Population size: 150
-
Maximum number of evaluations: 2,500,000
Analysis of Docking Results
The results of the docking simulations are analyzed based on the binding energy (docking score) and the conformation of the ligand in the binding pocket. The conformation with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualization of NNRTI Binding
The following diagrams illustrate the general workflow of a comparative docking study and the binding of NNRTIs to the HIV-1 reverse transcriptase.
Caption: Workflow of a comparative molecular docking study.
Caption: Key amino acid interactions with NNRTIs in the binding pocket.
A Researcher's Guide to Validating QSAR Models for HEPT Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating Quantitative Structure-Activity Relationship (QSAR) models of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives. It includes detailed experimental protocols, comparative data from published studies, and workflow visualizations to support robust model development and validation.
HEPT derivatives are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show promise in the fight against HIV-1.[1][2] QSAR models are invaluable computational tools in the development of novel HEPT analogues, enabling the prediction of their biological activity and expediting the drug discovery process.[2][3] However, the predictive power of any QSAR model is only as reliable as its validation. This guide delves into the critical aspects of validating these models, ensuring they are robust, predictive, and scientifically sound.
The Foundation of a Reliable QSAR Model: Experimental Data
The predictive accuracy of any QSAR model is fundamentally dependent on the quality of the input biological data. For HEPT derivatives, this is typically the half-maximal inhibitory concentration (IC50) against HIV-1 reverse transcriptase (RT). The following is a detailed protocol for a typical in vitro assay to determine these values.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines the key steps for determining the IC50 values of HEPT derivatives, which serve as the dependent variable in QSAR models.
Objective: To measure the concentration at which a HEPT derivative inhibits 50% of the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
HEPT derivative compounds
-
96-well microtiter plates
-
Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a non-ionic detergent like Triton X-100.[4]
-
Poly(rA)-oligo(dT) as a template-primer[4]
-
[³H]-Thymidine triphosphate ([³H]-TTP)[4]
-
5% Sodium Phosphate Buffer[4]
-
70% Ethanol[4]
-
Scintillation fluid and counter[4]
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the HEPT derivative compounds.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, Poly(rA)-oligo(dT), and [³H]-TTP.[4]
-
Assay:
-
Termination and Washing:
-
Data Acquisition:
-
Dry the filter mats completely.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
The amount of incorporated [³H]-TTP is proportional to the RT activity.
-
Plot the percentage of RT inhibition against the logarithm of the HEPT derivative concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Validating Your QSAR Model: A Multi-Faceted Approach
A rigorous validation process is essential to ensure a QSAR model is not a result of chance correlation and has true predictive power. The validation of a QSAR model is typically divided into internal and external validation.
Internal Validation
Internal validation assesses the stability and robustness of the model using the training set of data. The most common method is cross-validation . In this technique, the training set is repeatedly divided into subgroups, and the model is developed on some of the subgroups and tested on the remaining one. A popular variant is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set.
Another crucial internal validation technique is Y-scrambling or randomization . The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. A valid model should have a significantly lower correlation between the descriptors and the randomized biological activities compared to the original model.[1]
External Validation
External validation is the most stringent test of a model's predictive ability. It involves using an external test set of compounds that were not used in the model development. The model's ability to predict the biological activity of these new compounds is a true measure of its utility.
Key Validation Metrics
Several statistical metrics are used to quantify the performance of a QSAR model during validation.
| Metric | Description | Generally Accepted Value for a Good Model |
| r² (or R²) | Coefficient of determination for the training set. Measures the goodness-of-fit. | > 0.6 |
| q² (or Q²) | Cross-validated correlation coefficient. Measures the predictive ability of the model during internal validation. | > 0.5[2] |
| R²pred | Predictive R² for the external test set. Measures the predictive ability of the model on new data. | > 0.6 |
| RMSE | Root Mean Square Error. Represents the standard deviation of the residuals (prediction errors). | As low as possible |
| r² - q² | The difference between the coefficient of determination and the cross-validated correlation coefficient. | Should be small (e.g., < 0.3) to avoid overfitting.[5] |
Comparative Analysis of Published QSAR Models for HEPT Derivatives
The following table summarizes the validation statistics of several QSAR models for HEPT derivatives reported in the literature. This allows for a comparative assessment of the different modeling approaches.
| QSAR Method | Number of Compounds (Training/Test) | r² (Training) | q² (Internal) | R²pred (External) | Reference |
| Monte Carlo Method | 85 / 22 | 0.8818 | 0.8774 | 0.9360 | [1] |
| Neural Network | Not specified | 0.977 | 0.862 | Not specified | [6] |
| Multiple Linear Regression (MLR) | 91 / 10 | 0.882 | 0.8317 | 0.9481 | [3] |
Note: Direct comparison should be made with caution as the datasets and specific methodologies may differ between studies.
Visualizing the QSAR Validation Workflow
A clear understanding of the logical flow of QSAR model validation is crucial for its correct implementation.
References
- 1. On various metrics used for validation of predictive QSAR models with applications in virtual screening and focused library design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. researchgate.net [researchgate.net]
- 6. rm2_for_qsar_validation [sites.google.com]
Cross-Validation of HEPT's Efficacy as a Non-Nucleoside Reverse Transcriptase Inhibitor
This guide provides a comparative analysis of the antiviral efficacy of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1). The data presented is compiled from various in vitro studies to offer a clear perspective on its performance relative to its analogs and other compounds. Detailed experimental methodologies and the underlying mechanism of action are also provided to support researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The antiviral potency of HEPT and its derivatives is typically quantified by their effective concentration 50% (EC50), which represents the concentration of the drug that inhibits 50% of viral replication in cell culture. The following table summarizes the in vitro anti-HIV-1 activity of HEPT and several of its analogs.
| Compound | EC50 (µM) | Cell Line | Notes |
| HEPT Analog 3 | 0.01681 | MT-4 | A potent NNRTI, but with limited anti-resistance potency.[1] |
| HEPT Analog 7g | 0.007468 | MT-4 | Showed 3 to 26-fold greater potency against five mutant HIV-1 strains (E138K, Y181C, L100I, K103N, and Y188L) compared to compound 3 .[1] |
| 2,4-pyrimidinedione derivative | IC50 = 0.11 ± 0.05 | MT-4 | Reported to be 45-fold more potent than the parent HEPT compound in inhibiting HIV-1 replication.[2] |
Note: The inhibitory concentration 50% (IC50) and effective concentration 50% (EC50) are often used interchangeably in the context of antiviral assays and represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
HEPT and its analogs are categorized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their mechanism of action involves the direct, non-competitive binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å from the catalytic site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function. The RT enzyme is crucial for the replication of the HIV-1 virus as it is responsible for transcribing the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. By inhibiting this enzyme, NNRTIs effectively halt the viral replication cycle.
Experimental Protocols
The following is a generalized protocol for determining the in vitro antiviral efficacy of HEPT and its analogs against HIV-1. Specific details may vary between studies.
1. Cell Culture and Virus Propagation:
-
Human T-cell lines permissive to HIV-1 infection, such as MT-4 or CEM cells, are cultured in appropriate media supplemented with fetal bovine serum.
-
HIV-1 viral stocks (e.g., IIIB or clinical isolates) are propagated in these cells and the virus titer is determined.
2. Antiviral Activity Assay (MT-4/MTT Assay):
-
MT-4 cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the test compounds (e.g., HEPT and its analogs) are prepared and added to the wells.
-
A standardized amount of HIV-1 is added to the wells containing the cells and test compounds.
-
Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (mock-infected control).
-
The plates are incubated for a period of time (e.g., 5 days) to allow for viral replication and the induction of cytopathic effects.
-
The viability of the cells is then assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method. The MTT solution is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
The absorbance is read using a spectrophotometer, and the percentage of cell viability is calculated relative to the mock-infected controls.
-
The EC50 value is determined as the compound concentration that protects 50% of the cells from the cytopathic effects of the virus.
References
- 1. development-of-novel-hept-analogs-featuring-significantly-improved-anti-resistance-potency-against-hiv-1-through-chemical-space-exploration-of-the-tolerant-region-i - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of human serum on the in vitro anti-HIV-1 activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives as related to their lipophilicity and serum protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This document outlines the proper disposal procedures for 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine, ensuring the safety of laboratory personnel and minimizing environmental impact.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as a water hazard class 1, indicating it is slightly hazardous for water.[1] Therefore, precautions should be taken to prevent large quantities from entering ground water, water courses, or sewage systems.[1]
| Hazard Classification | GHS Classification | NFPA Ratings |
| Health | Not Classified | 0 |
| Flammability | Not Classified | 0 |
| Reactivity | Not Classified | 0 |
Disposal Procedures
The recommended disposal method for this compound depends on the quantity of the waste.
For Small Quantities:
Smaller amounts of this compound can be disposed of with regular household waste.[1]
For Large Quantities and Uncleaned Packaging:
For larger quantities and for the disposal of uncleaned or contaminated packaging, it is imperative to adhere to official regulations.[1] This typically involves treating the substance as chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix with other chemical waste unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
-
Containment:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Provide them with the necessary information about the compound, including the SDS.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the available Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data, it is prudent to treat this compound as a potentially hazardous substance. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or holes before and during use. Change gloves frequently and immediately if contaminated. |
| Body Protection | A standard laboratory coat should be worn and properly fastened. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat. |
| Respiratory | If handling the solid form and there is a risk of generating dust, work in a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter. |
Operational Plan: Handling
Engineering Controls:
-
Ventilation: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Work Practices:
-
Avoid Contact: Minimize direct contact with the substance. Avoid skin and eye contact. Do not ingest or inhale.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Housekeeping: Keep the work area clean and tidy. Clean up spills promptly and according to established laboratory procedures.
Disposal Plan
-
Waste Characterization: Since the specific hazards are unknown, it is safest to dispose of this compound as hazardous chemical waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.
Experimental Workflow
The following diagram illustrates a general workflow for handling and disposing of this compound in a laboratory setting.
Caption: General workflow for handling and disposal of a laboratory chemical.
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
